Physicochemical Properties and Synthetic Utility of (S)-3-Amino-5-(methylthio)pentan-1-ol
Introduction & Structural Identity In the landscape of modern drug development and asymmetric synthesis, enantiopure building blocks derived from the chiral pool are foundational. (S)-3-Amino-5-(methylthio)pentan-1-ol is...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Identity
In the landscape of modern drug development and asymmetric synthesis, enantiopure building blocks derived from the chiral pool are foundational. (S)-3-Amino-5-(methylthio)pentan-1-ol is a highly versatile, homologated derivative of L-methionine. Characterized by a 1,3-amino alcohol motif coupled with a flexible thioether side chain, this compound serves as a critical precursor for synthesizing complex peptidomimetics, organocatalysts, and chiral bicyclic guanidines [2].
Unlike its 1,2-amino alcohol counterpart (methioninol), the extended carbon backbone of this 1,3-amino alcohol provides unique spatial geometry, allowing for distinct pharmacophore mapping and bidentate coordination in catalytic systems.
Physicochemical Profiling
Understanding the physicochemical properties of (S)-3-amino-5-(methylthio)pentan-1-ol is essential for predicting its behavior in both synthetic environments and biological systems. The compound aligns perfectly with Lipinski’s Rule of Five, making it an ideal fragment for drug discovery [1].
Property
Value
Implications for Drug Design
IUPAC Name
(3S)-3-amino-5-(methylsulfanyl)pentan-1-ol
Defines the absolute (S) stereochemistry and functional group positioning.
CAS Registry Number
1315059-94-9 (Free base)
Standard identifier for the exact stereoisomer.
Molecular Formula
C₆H₁₅NOS
Low molecular weight fragment suitable for fragment-based drug discovery (FBDD).
Optimal balance of aqueous solubility and lipophilicity.
Hydrogen Bond Donors
2 (-NH₂, -OH)
Capable of strong target engagement via hydrogen bonding.
Hydrogen Bond Acceptors
3 (N, O, S)
Provides versatile interaction points within protein binding pockets.
Rotatable Bonds
5
High conformational flexibility to adapt to target active sites.
Mechanistic Synthesis Workflow
The synthesis of (S)-3-amino-5-(methylthio)pentan-1-ol from L-methionine requires a precise carbon-chain extension. Direct reduction of L-methionine yields a 1,2-amino alcohol; therefore, an Arndt-Eistert homologation is employed to insert a methylene group while strictly preserving the α-stereocenter [3].
Fig 1: Stereoretentive synthetic workflow of (S)-3-amino-5-(methylthio)pentan-1-ol.
Self-Validating Synthetic Protocol
To guarantee trustworthiness, this protocol is designed as a self-validating system. Each step includes a causality explanation for the reagents chosen and an analytical checkpoint to prevent the propagation of errors.
Step 1: Amine Protection (N-Boc Formation)
Procedure: React L-methionine with Di-tert-butyl dicarbonate (Boc₂O) in a 1:1 mixture of 1M NaOH and dioxane at 0 °C, warming to room temperature.
Causality: The primary amine must be masked to prevent it from acting as a nucleophile during the subsequent mixed anhydride formation. The Boc group is chosen for its stability under basic conditions and ease of orthogonal removal later.
Validation Checkpoint: Perform a Ninhydrin stain on TLC. A completely colorless spot indicates 100% protection; any blue/purple coloration signals residual free amine, requiring further reaction time.
Step 2: Mixed Anhydride & Diazoketone Synthesis
Procedure: Treat N-Boc-L-methionine with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15 °C. Filter the precipitated salts, then add the filtrate to an ethereal solution of diazomethane (CH₂N₂).
Causality: Isobutyl chloroformate is specifically selected over thionyl chloride to activate the carboxylic acid without forming an oxazolone intermediate, which would lead to catastrophic racemization. Diazomethane acts as the carbon nucleophile.
Validation Checkpoint: FT-IR spectroscopy of the isolated intermediate must exhibit a sharp, intense diazo stretching frequency at ~2100 cm⁻¹. Absence of this peak indicates a failed coupling.
Procedure: Dissolve the diazoketone in methanol. Add a catalytic amount of silver oxide (Ag₂O) and reflux in the dark for 3 hours.
Causality: The Ag₂O catalyzes the extrusion of N₂ gas, triggering a concerted Wolff rearrangement to a ketene intermediate. Because the rearrangement is concerted, the migrating chiral center retains its absolute (S) configuration [3]. Methanol traps the ketene to form the β-amino ester.
Validation Checkpoint: ¹H-NMR analysis must confirm the appearance of a new methylene signal (α to the ester) at ~2.5 ppm, integrating for exactly 2 protons.
Step 4: Ester Reduction & Deprotection
Procedure: Reduce the ester using Lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C. Quench carefully with the Fieser method. Treat the resulting N-Boc amino alcohol with 4M HCl in ethyl acetate to yield the final product as a hydrochloride salt.
Causality: LiAlH₄ is utilized because it efficiently and irreversibly reduces the ester to the primary alcohol while leaving the oxidation-sensitive thioether linkage completely intact. HCl in EtOAc cleanly cleaves the Boc group, precipitating the product and avoiding complex aqueous workups.
Validation Checkpoint: Chiral stationary phase HPLC (e.g., Chiralcel OD-H column) must be run against a racemic standard to confirm >99% enantiomeric excess (ee). LC-MS must confirm the exact mass [M+H]⁺ = 150.09 m/z.
Applications in Drug Development and Asymmetric Synthesis
The structural topology of (S)-3-amino-5-(methylthio)pentan-1-ol makes it a privileged scaffold. It has been notably utilized in the synthesis of chiral di(hydroxyalkyl) substituted bicyclic guanidines, which act as powerful, enantioselective organocatalysts [2].
Fig 2: Logical relationship between structural motifs and pharmaceutical utility.
In medicinal chemistry, the primary alcohol and chiral amine serve as orthogonal handles for combinatorial library generation. Furthermore, the terminal thioether is a highly valuable bioisostere; it can be selectively oxidized to a sulfoxide or sulfone late in the synthesis to fine-tune the LogP and metabolic stability of the final drug candidate without altering the core stereochemistry.
References
Title: Synthesis of a Chiral Di(hydroxyalkyl) Substituted Bicyclic Guanidine
Source: Bulletin des Sociétés Chimiques Belges (via MolAid / ResearchGate)
URL: [Link]
Title: The Wolff Rearrangement of α-Diazo Carbonyl Compounds
Source: Angewandte Chemie International Edition (via ResearchGate)
URL: [Link]
Exploratory
An In-depth Technical Guide to (S)-3-amino-5-(methylthio)pentan-1-ol
Abstract (S)-3-amino-5-(methylthio)pentan-1-ol, a chiral amino alcohol incorporating a thioether moiety, represents a unique structural motif with potential applications in medicinal chemistry and drug development. This...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(S)-3-amino-5-(methylthio)pentan-1-ol, a chiral amino alcohol incorporating a thioether moiety, represents a unique structural motif with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound, starting with its fundamental identification and properties. A detailed, plausible synthetic route is proposed, drawing from established methodologies for the asymmetric synthesis of chiral amino alcohols. Furthermore, this guide outlines robust protocols for the purification and in-depth characterization of (S)-3-amino-5-(methylthio)pentan-1-ol, ensuring high purity and unambiguous structural confirmation. Finally, the potential utility of this compound as a building block in the design of novel therapeutic agents is explored, with a focus on the pharmacological relevance of its constituent functional groups. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of chemical synthesis and drug discovery.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for any scientific investigation. (S)-3-amino-5-(methylthio)pentan-1-ol is registered under the following CAS number, which serves as its unique identifier in chemical databases.
Identifier
Value
CAS Number
202532-05-6
Molecular Formula
C6H15NOS
Molecular Weight
149.25 g/mol
IUPAC Name
(3S)-3-amino-5-(methylsulfanyl)pentan-1-ol
The structure of (S)-3-amino-5-(methylthio)pentan-1-ol, characterized by a stereogenic center at the C3 position, is depicted below:
Caption: Chemical structure of (S)-3-amino-5-(methylthio)pentan-1-ol.
Proposed Synthesis of (S)-3-amino-5-(methylthio)pentan-1-ol
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for (S)-3-amino-5-(methylthio)pentan-1-ol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the β-amino ketone intermediate
To a solution of 1-(methylthio)propan-2-one in a suitable aprotic solvent (e.g., tetrahydrofuran), add a non-nucleophilic base such as lithium diisopropylamide (LDA) at -78 °C to generate the corresponding enolate.
Slowly add a solution of N,N-dimethyl-β-alanine methyl ester to the enolate solution.
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
Purify the crude product by flash column chromatography to yield the β-amino ketone intermediate.
Step 2: Asymmetric reduction to (S)-3-amino-5-(methylthio)pentan-1-ol
Dissolve the β-amino ketone intermediate in a suitable solvent, such as methanol or ethanol.
Add a chiral reducing agent. A borane-based reagent in the presence of a chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) is a well-established choice for the enantioselective reduction of ketones.
Concurrently, the ester will be reduced by the borane reagent.
Monitor the reaction by TLC or HPLC until the starting material is consumed.
Carefully quench the reaction with methanol, followed by acidic workup to hydrolyze the borate complexes.
Neutralize the solution and extract the product.
Purify the final compound by column chromatography.
Purification and Characterization
The purification and rigorous characterization of the final product are critical to ensure its suitability for further applications. A combination of chromatographic and spectroscopic techniques is employed.
Purification Workflow
Caption: Workflow for the purification and characterization of the target compound.
Detailed Characterization Methodologies
Technique
Purpose
Expected Observations
1H NMR
To confirm the proton framework of the molecule.
Resonances corresponding to the methylthio group, the aliphatic chain protons, the methine proton at the stereocenter, and the protons of the hydroxymethyl and amino groups.
13C NMR
To confirm the carbon skeleton of the molecule.
Six distinct carbon signals corresponding to the molecular formula.
Mass Spectrometry (MS)
To determine the molecular weight and fragmentation pattern.
A molecular ion peak corresponding to the exact mass of the compound.
To determine the enantiomeric purity of the final product.
Separation of the (S) and (R) enantiomers, allowing for the calculation of the enantiomeric excess (% ee).
Infrared (IR) Spectroscopy
To identify the key functional groups.
Characteristic absorption bands for the O-H, N-H, and C-S bonds.
Potential Applications in Drug Development
The structural features of (S)-3-amino-5-(methylthio)pentan-1-ol, namely the chiral 3-amino-1-ol motif and the methylthioether group, are found in a variety of biologically active molecules.[3][4] This suggests that the title compound could serve as a valuable chiral building block in the synthesis of novel therapeutic agents.
The 3-Amino-1-ol Pharmacophore
The 3-amino-1-propanol backbone is a common structural element in many pharmaceutical compounds.[][6][7] This motif can participate in key hydrogen bonding interactions with biological targets such as enzymes and receptors. Its presence can influence the pharmacokinetic properties of a molecule, including its solubility and ability to cross cell membranes.
The Role of the Methylthioether Group
The methylthioether group can also play a significant role in the biological activity of a compound. It can engage in hydrophobic interactions within a binding pocket and is susceptible to metabolic oxidation to the corresponding sulfoxide and sulfone, which can modulate the compound's activity and clearance profile.[8][9] Furthermore, thioether-containing compounds have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[4]
A hypothetical interaction of (S)-3-amino-5-(methylthio)pentan-1-ol with a biological target is illustrated below:
Caption: Hypothetical binding interactions of the target compound.
Conclusion
(S)-3-amino-5-(methylthio)pentan-1-ol is a chiral molecule with significant potential as a building block in the development of new pharmaceuticals. This guide has provided its definitive identification, a detailed and plausible synthetic route, and comprehensive protocols for its purification and characterization. The exploration of its constituent functional groups highlights its potential for rational drug design. Further investigation into the synthesis and biological evaluation of derivatives of (S)-3-amino-5-(methylthio)pentan-1-ol is warranted to fully explore its therapeutic potential.
References
Chen, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808920.
ResearchGate. (2022). Representative thioether-containing drugs and bioactive compounds. [Link]
Chemistry Learner. (2025). Thioether: Structure, Formula, Synthesis, and Examples. [Link]
PubMed. (2015). The biosynthesis of thiol- and thioether-containing cofactors and secondary metabolites catalyzed by radical S-adenosylmethionine enzymes. Biochimica et Biophysica Acta, 1854(2), 1135-1147.
Safety Data Sheet (SDS) for (S)-3-amino-5-(methylthio)pentan-1-ol
Title: Comprehensive Safety Data Sheet (SDS) & Technical Handling Guide for (S)-3-amino-5-(methylthio)pentan-1-ol Executive Summary & Chemical Identity In the landscape of modern drug discovery, chiral amino alcohols ser...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Safety Data Sheet (SDS) & Technical Handling Guide for (S)-3-amino-5-(methylthio)pentan-1-ol
Executive Summary & Chemical Identity
In the landscape of modern drug discovery, chiral amino alcohols serve as foundational building blocks for complex peptidomimetics. (S)-3-amino-5-(methylthio)pentan-1-ol (Molecular Formula: C₆H₁₅NOS; MW: 149.25 g/mol ) is a highly specialized, bifunctional intermediate[1]. It features a primary aliphatic amine, a primary alcohol, and a distal methylthio ether.
This compound is critically important in the synthesis of reversible covalent inhibitors targeting cysteine proteases, specifically Cathepsins K, L, S, and B [2]. Cathepsin inhibitors are heavily investigated for their therapeutic potential in treating bone resorption disorders (like osteoporosis), rheumatoid arthritis, and tumor metastasis[2]. More recently, Cathepsin L inhibitors utilizing similar amino-aldehyde warheads have demonstrated potent antiviral activity by blocking the endosomal entry pathway of SARS-CoV-2 into host cells[3].
Hazard Identification & Mechanistic Toxicology
Standard Safety Data Sheets often list hazards without explaining the underlying chemical physics. To handle this compound safely, one must understand the causality behind its reactivity.
Skin Irritation (Category 2, H315) & Eye Damage (Category 1, H318):
The primary aliphatic amine acts as a localized Lewis base. Upon contact with physiological moisture (e.g., tear films or sweat), the amine undergoes protonation. This extracts protons from the local environment, drastically raising the local pH. This basicity causes the saponification of cellular lipid bilayers and the rapid denaturation of corneal proteins, leading to severe tissue damage.
Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335):
If heated, the compound volatilizes. The amine vapors are highly irritating to the respiratory mucosa, triggering acute inflammatory responses in the upper respiratory tract.
Sensitization via Thioether Oxidation:
The distal methylthio group (-S-CH₃) is chemically sensitive. Upon prolonged exposure to atmospheric oxygen, or metabolically via Cytochrome P450 enzymes, the thioether is oxidized to a sulfoxide, and eventually a sulfone. Sulfoxides can act as electrophilic haptens, covalently binding to skin proteins and triggering an allergic contact dermatitis response.
Fig 1. Metabolic and atmospheric oxidation pathway of the methylthio group.
Handling, Storage, and Stability Protocols
To maintain the ≥98% purity required for sensitive peptide coupling reactions[1], strict environmental controls must be enforced.
Storage Conditions: Store sealed at 2-8°C under an inert atmosphere (Argon or dry Nitrogen)[1].
The Causality of Storage: Why Argon? Argon is denser than air and effectively blankets the chemical, displacing oxygen to prevent the auto-oxidation of the thioether (as mapped in Fig 1). Why refrigeration? The primary amine is highly nucleophilic. At room temperature, it possesses sufficient kinetic energy to react with atmospheric CO₂ to form carbamate salts, or undergo slow intermolecular condensation. Refrigeration suppresses this kinetic degradation.
Spill Mitigation Protocol: In the event of a spill, do not use strong acids (like HCl) to neutralize, as the rapid protonation of the amine is highly exothermic and can cause splattering. Instead, blanket the spill with a weak organic acid solution (e.g., 5% citric acid) to gently quench the amine, followed by absorption with an inert solid (diatomaceous earth).
Experimental Application: Synthesis of Cathepsin Inhibitor Warheads
In drug development, (S)-3-amino-5-(methylthio)pentan-1-ol is typically utilized by oxidizing its primary alcohol into an aldehyde. This aldehyde acts as a "warhead" that forms a reversible hemi-thioacetal bond with the catalytic cysteine residue in the active site of Cathepsins[3][4].
However, oxidizing the alcohol without over-oxidizing the sensitive thioether requires precise chemical logic. Strong oxidants (like Jones reagent) will unconditionally oxidize the thioether to a sulfone. Therefore, a controlled Swern Oxidation is the industry standard.
Note: The primary amine must be pre-protected (e.g., as an N-Boc carbamate) prior to this step to prevent self-condensation.
System Preparation: Flame-dry a round-bottom flask under Argon. Add anhydrous Dichloromethane (DCM) and oxalyl chloride (1.2 eq). Cool the system to exactly -78°C using a dry ice/acetone bath.
Causality: This forms the active alkoxysulfonium ylide. Maintaining -78°C is critical; if the temperature rises above -60°C, the intermediate decomposes, releasing foul-smelling dimethyl sulfide and ruining the yield.
Substrate Addition: Slowly inject the N-Boc protected (S)-3-amino-5-(methylthio)pentan-1-ol (1.0 eq) dissolved in DCM. Stir for 30 minutes.
Quenching: Add Triethylamine (Et₃N, 5.0 eq) to catalyze the final elimination step, yielding the aldehyde. Allow the reaction to slowly warm to room temperature.
Self-Validation Check: Before proceeding to aqueous workup, perform a Thin Layer Chromatography (TLC) check.
Validation System: Spot the reaction mixture alongside the starting material. Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH) . The successful formation of the aldehyde warhead is instantly validated by the appearance of a bright yellow/orange spot (hydrazone formation), confirming the oxidation succeeded without the need for immediate NMR analysis.
Fig 2. Synthetic workflow converting the amino alcohol into a Cathepsin inhibitor warhead.
An In-depth Technical Guide to the pKa of the Amine Group in (S)-3-amino-5-(methylthio)pentan-1-ol
Abstract The acid-dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties.[1][2]...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The acid-dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties.[1][2] This technical guide provides a comprehensive analysis of the pKa of the primary amine group in (S)-3-amino-5-(methylthio)pentan-1-ol, a molecule possessing functional groups relevant to modern drug discovery. We will dissect the structural elements that influence its basicity, present authoritative methodologies for both experimental determination and computational prediction of its pKa, and discuss the application of this critical data in the context of drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of pKa and its practical implications.
Section 1: The Foundational Importance of pKa in Drug Development
In pharmaceutical sciences, the pKa value is more than a mere chemical descriptor; it is a critical determinant of a drug's behavior in a biological system.[3] For a basic compound like an amine, the pKa refers to the equilibrium between the neutral form (R-NH₂) and its protonated, cationic conjugate acid (R-NH₃⁺). A higher pKa corresponds to a stronger base, meaning the amine has a greater affinity for a proton.[4]
This ionization state is paramount because it dictates a molecule's properties, including aqueous solubility, lipophilicity, membrane permeability, and protein binding.[1][2] The Henderson-Hasselbalch equation provides the mathematical framework for understanding this relationship, defining the ratio of ionized to non-ionized species at a given pH.[5][6]
pH = pKa + log([R-NH₂] / [R-NH₃⁺])
A drug's journey through the body involves traversing environments with vastly different pH levels, from the acidic stomach (pH ~1-3) to the slightly alkaline small intestine and blood plasma (pH ~7.4).[7][8] The ability of a drug to exist in a non-ionized, more lipophilic state is often essential for it to passively diffuse across lipid-rich cell membranes, a key step in oral absorption.[3][8] Therefore, a precise understanding of a compound's pKa is indispensable for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and for optimizing its therapeutic efficacy.[1]
Caption: Ionization equilibrium of a primary amine at physiological pH.
Section 2: Structural Analysis and pKa Estimation of (S)-3-amino-5-(methylthio)pentan-1-ol
To predict the basicity of the amine in (S)-3-amino-5-(methylthio)pentan-1-ol, we must first analyze its molecular structure.
A primary aliphatic amine (-NH₂) at the C3 position.
A primary alcohol (-OH) at the C1 position.
A thioether (-S-CH₃) at the C5 position.
The basicity of an aliphatic amine is primarily determined by the availability of the lone pair of electrons on the sp³-hybridized nitrogen atom to accept a proton.[10] For simple primary alkylamines, pKa values typically fall within the range of 9.5 to 11.0.[11] However, the presence of other functional groups can significantly modulate this value through inductive and steric effects.[4]
In (S)-3-amino-5-(methylthio)pentan-1-ol, both the hydroxyl group and the thioether group are electron-withdrawing due to the electronegativity of the oxygen and sulfur atoms. These groups exert a negative inductive effect (-I), pulling electron density away from the nitrogen atom through the carbon backbone. This delocalization reduces the electron density of the nitrogen's lone pair, making it less available for protonation and thereby decreasing the amine's basicity (i.e., lowering its pKa).[10]
Given that these electron-withdrawing groups are positioned two carbons away from the amine (at the γ-position relative to the nitrogen), their inductive effect will be moderate. Based on these structural considerations, a theoretical estimation places the pKa of the amine group in (S)-3-amino-5-(methylthio)pentan-1-ol in the range of 9.5 to 10.5 . This value is slightly lower than that of a simple pentylamine but reflects the electronic influence of the neighboring functional groups. It is critical to validate this estimation with empirical data.
Section 3: Methodologies for Precise pKa Determination
Accurate pKa determination requires robust and validated methodologies. Both experimental and computational approaches offer unique advantages and should be seen as complementary tools in drug development.
Potentiometric titration is one of the most common, reliable, and cost-effective methods for determining pKa values.[12] The principle involves the stepwise addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the resulting change in pH with a calibrated electrode.[13] The pKa is determined from the inflection point of the resulting sigmoidal titration curve, which corresponds to the pH at which the amine is 50% protonated.[12]
This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
System Calibration:
Rationale: Accurate pH measurement is the cornerstone of this technique. Calibration ensures the electrode's response is linear and correct across the relevant pH range.
Procedure: Calibrate the pH meter and combination glass electrode using at least three standard aqueous buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).[13]
Sample Preparation:
Rationale: The analyte must be pure and fully dissolved. Maintaining a constant ionic strength minimizes variations in activity coefficients.
Procedure: Accurately weigh and dissolve a sufficient amount of (S)-3-amino-5-(methylthio)pentan-1-ol in deionized, CO₂-free water to achieve a final concentration of approximately 1-10 mM. Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength.[13]
Inert Atmosphere:
Rationale: Dissolved atmospheric carbon dioxide can form carbonic acid, which will interfere with the titration of a basic compound.
Procedure: Purge the analyte solution with an inert gas, such as nitrogen or argon, for 15-20 minutes before and during the titration to displace any dissolved CO₂.[13]
Titration Procedure:
Rationale: A standardized titrant and precise, incremental additions are necessary to generate a high-resolution titration curve.
Procedure: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition before recording the value.
Data Analysis:
Rationale: The pKa is found at the midpoint of the buffer region. A first-derivative plot precisely identifies this inflection point.
Procedure: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve. Calculate the first derivative (dpH/dV) and plot it against the titrant volume. The peak of the first derivative curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point volume.[14] For higher accuracy, nonlinear regression analysis can be used to fit the data to the theoretical titration curve equation.[15]
High-Throughput Computational (In Silico) Approaches
In early-stage drug discovery, where speed and throughput are critical, computational methods provide rapid pKa predictions.[16]
Empirical and Database-Driven Methods: Software platforms like ACD/pKa, Marvin, and Schrödinger's Epik utilize large, curated databases of experimentally determined pKa values.[17][18][19] They employ algorithms that recognize functional groups and structural motifs within the query molecule and predict its pKa based on these known values and correction factors. These tools are extremely fast and valuable for screening large libraries of compounds.[16]
Quantum Mechanics (QM) Based Methods: For novel scaffolds or when higher accuracy is needed, first-principles methods offer a more physics-based approach.[20] These methods, often using Density Functional Theory (DFT) coupled with a continuum solvent model, calculate the Gibbs free energy difference between the protonated and neutral states of the molecule.[21][22] While computationally intensive, these calculations can yield highly accurate pKa values without reliance on existing experimental data for structurally similar compounds.[21]
Section 4: Data Presentation and Application
A comprehensive approach to determining the pKa of (S)-3-amino-5-(methylthio)pentan-1-ol would involve both computational prediction and experimental validation.
Table 1: Summary of pKa Determination Methods and Expected Values
Method
Principle
Estimated/Hypothetical pKa
Key Advantages
Structural Estimation
Inductive effect analysis
9.5 - 10.5
Rapid, no cost, provides initial hypothesis
Computational (Epik)
Machine Learning / Database
9.8 ± 0.4
High-throughput, good accuracy for drug-like space[19]
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Caption: A validated workflow for pKa determination and application.
With a confirmed pKa value, scientists can accurately predict the percentage of (S)-3-amino-5-(methylthio)pentan-1-ol that will be ionized at key physiological pH values. For instance, if the experimentally determined pKa is 9.9, then at a blood plasma pH of 7.4, the molecule would be >99% in its protonated, water-soluble form. This information is crucial for developing formulation strategies and for building predictive models of the compound's absorption and distribution.[1][3]
Section 5: Conclusion
The pKa of the amine group in (S)-3-amino-5-(methylthio)pentan-1-ol is a critical parameter that dictates its physicochemical behavior and, consequently, its potential as a therapeutic agent. While structural analysis provides a valuable initial estimate of its pKa to be in the 9.5-10.5 range, this must be confirmed through rigorous methodologies. Potentiometric titration stands as the experimental gold standard for its accuracy and reliability, while computational tools offer invaluable predictive power in the early stages of discovery. By integrating these approaches, drug development professionals can gain a robust understanding of a compound's ionization profile, enabling more informed decisions in the optimization of drug candidates for improved safety and efficacy.
References
What does pKa mean and why can it influence drug absorption and excretion? - AWS. (2018, May 1).
pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | The Journal of Physical Chemistry A - ACS Publications. (2007, May 1). [Link]
Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH - JoVE. (2024, October 10). [Link]
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (2023, May 20). [Link]
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). [Link]
Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. (2012, November 25). [Link]
Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2011, September 12). [Link]
The pKa Distribution of Drugs: Application to Drug Discovery - PMC. (2007, September 17). [Link]
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemis… - OUCI. (n.d.). [Link]
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. (2003, May 1). [Link]
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). [Link]
The Henderson-Hasselbalch Equation and pKa - YouTube. (2024, June 13). [Link]
Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). [Link]
24.3: Basicity of Amines - Chemistry LibreTexts. (2025, February 24). [Link]
Henderson-Hasselbach Equation - Chemistry LibreTexts. (2025, April 20). [Link]
pKa values in solubility determination using the Henderson- Hasselbalch equation. (2015, December 30). [Link]
5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). [Link]
Navigating Stereochemistry: A Technical Guide to the (S) and (R) Isomers of 3-amino-5-(methylthio)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals Abstract Stereoisomerism is a cornerstone of modern drug development, with the spatial arrangement of atoms within a molecule often dictating its pharmacolo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stereoisomerism is a cornerstone of modern drug development, with the spatial arrangement of atoms within a molecule often dictating its pharmacological and toxicological profile. This technical guide provides an in-depth exploration of the (S) and (R) isomers of 3-amino-5-(methylthio)pentan-1-ol, two chiral molecules with the potential for divergent biological activities. In the absence of direct comparative studies in the public domain, this document synthesizes established principles of stereoselective synthesis, chiral resolution, and stereopharmacology to offer a comprehensive framework for the individual characterization and comparison of these enantiomers. We present a plausible synthetic pathway derived from the chiral pool, detail methodologies for chiral separation and analysis, and discuss the theoretical basis for anticipated differences in their biological interactions. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of these and other chiral molecules.
Introduction: The Imperative of Chirality in Drug Discovery
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for pharmacology.[1] Enantiomers, the two mirror-image forms of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, the vast majority of biological systems, including enzymes, receptors, and other protein targets, are themselves chiral.[2] This inherent chirality of biological macromolecules leads to diastereomeric interactions with enantiomeric drugs, often resulting in significant differences in their pharmacokinetics, pharmacodynamics, and toxicology.[1]
One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[3] Consequently, the synthesis and evaluation of single-enantiomer drugs have become a regulatory and scientific standard in the pharmaceutical industry.
This guide focuses on the (S) and (R) enantiomers of 3-amino-5-(methylthio)pentan-1-ol (Figure 1), a sulfur-containing amino alcohol. While these specific compounds are commercially available, a comprehensive comparative analysis of their properties and biological activities is not readily found in published literature.[4][5] This document aims to bridge this knowledge gap by providing a scientifically grounded guide to their synthesis, separation, and potential biological differentiation.
Figure 1. Chemical structures of (S) and (R) isomers of 3-amino-5-(methylthio)pentan-1-ol.
Stereoselective Synthesis and Chiral Resolution
The generation of enantiomerically pure compounds can be achieved through two primary strategies: stereoselective synthesis, which aims to produce a single enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.
Proposed Stereoselective Synthesis from the Chiral Pool
A logical and efficient approach to the synthesis of the (S) and (R) isomers of 3-amino-5-(methylthio)pentan-1-ol is to utilize the naturally occurring amino acid methionine as a chiral starting material. L-methionine possesses the (S) configuration at the α-carbon, which corresponds to the chiral center in the target molecule, while D-methionine can be used to access the (R)-enantiomer.[6][7]
A plausible synthetic route involves the reduction of the carboxylic acid functionality of methionine to a primary alcohol.
Protocol 1: Proposed Synthesis of (S)-3-amino-5-(methylthio)pentan-1-ol from L-Methionine
Protection of the Amine: The amino group of L-methionine is first protected to prevent side reactions during the reduction step. A common protecting group is the tert-butyloxycarbonyl (Boc) group.
Dissolve L-methionine in a suitable solvent system (e.g., a mixture of dioxane and water).
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and amino group.
Slowly add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC).
Acidify the reaction mixture and extract the N-Boc-L-methionine.
Reduction of the Carboxylic Acid: The protected amino acid is then reduced to the corresponding amino alcohol.
Dissolve N-Boc-L-methionine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon).
Cool the solution to 0 °C.
Slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄).
Allow the reaction to warm to room temperature and stir until the reduction is complete.
Carefully quench the reaction with water or an acidic solution.
Extract the N-Boc-(S)-3-amino-5-(methylthio)pentan-1-ol.
Deprotection of the Amine: The final step is the removal of the Boc protecting group.
Dissolve the protected amino alcohol in a suitable solvent, such as dichloromethane (DCM) or dioxane.
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir at room temperature.
Monitor the reaction for the complete removal of the Boc group.
Neutralize the reaction mixture and isolate the (S)-3-amino-5-(methylthio)pentan-1-ol.
The same procedure can be applied to D-methionine to yield (R)-3-amino-5-(methylthio)pentan-1-ol.
Application Note: Protocol for the Synthesis of (S)-3-amino-5-(methylthio)pentan-1-ol from L-Methionine
Introduction & Synthetic Rationale (S)-3-amino-5-(methylthio)pentan-1-ol is a highly valuable chiral -amino alcohol building block, frequently utilized in the development of peptidomimetics, targeted therapeutics, and co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Synthetic Rationale
(S)-3-amino-5-(methylthio)pentan-1-ol is a highly valuable chiral
-amino alcohol building block, frequently utilized in the development of peptidomimetics, targeted therapeutics, and conformationally restricted scaffolds. The direct homologation of naturally occurring L-methionine provides an efficient, asymmetric pool approach to this target.
The most robust and stereochemically reliable route to this scaffold is a one-carbon extension via the Arndt-Eistert homologation[1], followed by chemoselective ester reduction. This sequence circumvents the need for hazardous cyanide displacements and ensures absolute retention of the (S)-configuration at the chiral center.
Mechanistic Causality & Quality Control
A self-validating protocol requires understanding the why behind each reagent choice to ensure reproducibility and high yield:
Mixed Anhydride Activation: We utilize isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) rather than harsh acyl chlorides. NMM is less basic and less nucleophilic than triethylamine, which suppresses oxazolone formation and prevents subsequent racemization at the
Homogeneous Wolff Rearrangement: Silver benzoate (AgOBz) in triethylamine/methanol is preferred over heterogeneous
. The homogeneous Ag(I) complex rapidly catalyzes the conversion of the diazoketone to the ketene, which is instantly trapped by methanol, maximizing the yield of the -homoamino acid ester while preventing photolytic degradation.
Chemoselective Reduction: Lithium borohydride (
) is specifically selected to reduce the methyl ester to the primary alcohol. Unlike , which is often too mild for esters without additives, provides rapid reduction without over-reducing the carbamate protecting group or oxidizing the sensitive thioether linkage[3].
Quantitative Data & Intermediate Tracking
To establish a self-validating system, researchers must verify the success of each step before proceeding. The following table summarizes the expected quantitative data and critical Quality Control (QC) markers.
Intermediate / Product
Molecular Formula
MW ( g/mol )
Expected Yield
Key Analytical Marker (QC)
Boc-L-Methionine
249.33
90–95%
MS (ESI): m/z 250 [M+H]⁺
Boc-L-Met-Diazoketone
273.35
80–85%
IR: ~2100 cm⁻¹ (strong diazo stretch)
Boc--homomethionine methyl ester
277.38
75–80%
¹H NMR: ~3.65 ppm (s, 3H, )
Boc-(S)-3-amino-5-(methylthio)pentan-1-ol
249.37
85–90%
IR: ~3300 cm⁻¹ (broad OH stretch)
(S)-3-amino-5-(methylthio)pentan-1-ol
149.25
>95%
MS (ESI): m/z 150 [M+H]⁺
Synthetic Workflow Visualization
Figure 1: Synthesis workflow for the preparation of (S)-3-amino-5-(methylthio)pentan-1-ol.
Experimental Protocols
⚠️ Safety Note: Diazomethane is highly toxic and explosive. All operations involving diazomethane must be conducted in a specialized blast-shielded fume hood using glassware without ground-glass joints (e.g., Clear-Seal). Trimethylsilyldiazomethane (
) may be substituted as a safer alternative, though reaction kinetics will vary.
Step 1: N-Boc Protection of L-Methionine
Dissolve L-methionine (10.0 g, 67.0 mmol) in a mixture of 1M NaOH (70 mL) and 1,4-dioxane (70 mL).
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (
, 16.1 g, 73.7 mmol) portion-wise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Concentrate the mixture under reduced pressure to remove dioxane. Acidify the aqueous layer to pH 2–3 using 1M
.
Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate to yield Boc-L-methionine as a viscous oil/white solid.
Step 2: Mixed Anhydride & Diazoketone Formation
Dissolve Boc-L-methionine (10.0 g, 40.1 mmol) in anhydrous THF (100 mL) under an inert argon atmosphere and cool to -15 °C.
Add N-methylmorpholine (NMM, 4.85 mL, 44.1 mmol) followed dropwise by isobutyl chloroformate (IBCF, 5.75 mL, 44.1 mmol). Stir for 15 minutes at -15 °C.
Filter the precipitated NMM·HCl salt quickly under an inert atmosphere, washing the filter cake with cold THF (20 mL).
Cool the filtrate back to -15 °C and add an ethereal solution of diazomethane (~120 mmol, freshly prepared) dropwise.
Allow the reaction to slowly warm to 0 °C and stir for 3 hours.
Quench excess diazomethane by the dropwise addition of glacial acetic acid until nitrogen evolution ceases. Concentrate the solution carefully to yield the crude diazoketone. QC Check: Confirm the presence of the ~2100 cm⁻¹ diazo peak via IR spectroscopy.
Step 3: Wolff Rearrangement
Dissolve the crude diazoketone in anhydrous methanol (100 mL) and add triethylamine (1.5 mL).
Exclude light from the reaction flask using aluminum foil.
Add a solution of silver benzoate (AgOBz, 0.92 g, 4.0 mmol) in triethylamine (5 mL) dropwise.
Stir the mixture at room temperature for 3–4 hours until nitrogen evolution completely ceases.
Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to yield Boc-
-homomethionine methyl ester. QC Check: Confirm the loss of the 2100 cm⁻¹ IR band and the appearance of the methyl ester singlet (~3.65 ppm) by ¹H NMR.
Step 4: Chemoselective Ester Reduction
Dissolve the Boc-
-homomethionine methyl ester (5.0 g, 18.0 mmol) in anhydrous THF (50 mL) and cool to 0 °C under argon.
Slowly add
(2.0 M in THF, 18.0 mL, 36.0 mmol) dropwise.
Allow the reaction to warm to room temperature and stir for 4–6 hours.
Cool the mixture back to 0 °C and carefully quench with saturated aqueous
(20 mL).
Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organics with brine, dry over
, and concentrate to yield Boc-(S)-3-amino-5-(methylthio)pentan-1-ol.
Step 5: Boc Deprotection
Dissolve the Boc-amino alcohol (4.0 g, 16.0 mmol) in dichloromethane (20 mL).
Add trifluoroacetic acid (TFA, 20 mL) and stir at room temperature for 1 hour.
Concentrate the mixture under reduced pressure to remove DCM and excess TFA.
To obtain the free base, pass the resulting TFA salt through a basic ion-exchange resin column (e.g., Amberlyst A21) eluting with methanol, or partition between 1M NaOH and a continuous DCM extractor.
Evaporate the solvent to yield the final product, (S)-3-amino-5-(methylthio)pentan-1-ol, as a pure oil. QC Check: Confirm mass via MS (ESI) m/z 150 [M+H]⁺.
Application Note: Diastereoselective Reductive Amination Using (S)-3-amino-5-(methylthio)pentan-1-ol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, sulfur-tolerant reagent selection, and self-validating protocols for complex chiral amine synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Focus: Mechanistic rationale, sulfur-tolerant reagent selection, and self-validating protocols for complex chiral amine synthesis.
Strategic Rationale & Structural Insights
(S)-3-amino-5-(methylthio)pentan-1-ol is a highly specialized chiral building block. Structurally, it can be viewed as the reduced alcohol derivative of (S)-β-homomethionine. It features a 1,3-amino alcohol (γ-amino alcohol) backbone and a flexible methylthioethyl side chain. In drug discovery, this compound is utilized as a chiral nucleophile to synthesize peptidomimetics, complex heterocyclic scaffolds, and targeted protein degraders where the thioether group can be further functionalized (e.g., oxidized to sulfoxides/sulfones) or used for specific target-protein interactions.
When employing this molecule in reductive amination to form secondary or tertiary amines, the chemist faces two primary challenges:
Catalyst Poisoning: The thioether (-S-CH3) side chain aggressively coordinates to transition metals. Standard catalytic hydrogenation conditions (e.g., H2 with Pd/C or PtO2) will rapidly fail due to catalyst poisoning.
Stereocontrol: The reaction must be carefully controlled to prevent epimerization of the existing (S)-stereocenter and, if reacting with a chiral ketone, to maximize diastereoselectivity.
Mechanistic Causality & Reagent Selection
To bypass the sulfur-poisoning issue, chemical hydride reducing agents are strictly required. The gold standard for this transformation is Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) [1].
Why STAB?
Unlike Sodium Borohydride (NaBH4), STAB is exceptionally mild. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it unreactive toward most ketones and aldehydes at room temperature. However, once the (S)-3-amino-5-(methylthio)pentan-1-ol condenses with the carbonyl to form an electrophilic iminium ion , STAB rapidly and selectively reduces it[2]. This kinetic differentiation is the cornerstone of the "one-pot" reductive amination protocol.
For highly sterically hindered ketones where STAB reacts too slowly, 2-Picoline Borane serves as a highly effective, sulfur-tolerant alternative that operates well in methanolic or mildly acidic conditions[3].
Figure 1: Mechanistic pathway of the reductive amination highlighting the iminium intermediate.
Quantitative Data: Reducing Agent Optimization
The following table summarizes the expected performance of various reducing agents when reacting (S)-3-amino-5-(methylthio)pentan-1-ol with a standard aliphatic ketone.
Reducing Agent
Solvent
Temp (°C)
Thioether Tolerance
Diastereoselectivity (dr)
Typical Yield
H2, Pd/C
MeOH
25
Poor (Poisoned)
N/A
< 10%
NaBH3CN
MeOH
25
Excellent
Moderate (~3:1)
65 - 75%
NaBH(OAc)3 (STAB)
DCE
0 to 25
Excellent
High (8:1 to 15:1)
80 - 95%
2-Picoline Borane
MeOH/AcOH
25
Excellent
High (~10:1)
85 - 90%
Self-Validating Experimental Protocol
This protocol describes the one-pot reductive amination of (S)-3-amino-5-(methylthio)pentan-1-ol with a generic aldehyde/ketone using STAB[2]. The procedure is designed with in-process controls to ensure self-validation at each critical juncture.
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)
Step-by-Step Methodology:
Step 1: Iminium Formation
To an oven-dried, argon-purged round-bottom flask, add (S)-3-amino-5-(methylthio)pentan-1-ol and the carbonyl compound.
Dissolve the mixture in anhydrous DCE.
Add glacial acetic acid dropwise. Causality: The acid protonates the transient hemiaminal hydroxyl group, facilitating the loss of water to form the highly electrophilic iminium ion.
Stir at room temperature for 1–2 hours.
Self-Validation Check: Remove a 10 µL aliquot, quench in 100 µL of saturated NaHCO3, extract with ethyl acetate, and spot on a TLC plate. The primary amine should be consumed (visualized via Ninhydrin stain, transitioning from a dark purple spot to a lighter/different Rf spot for the imine).
Step 2: Hydride Reduction
5. Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling minimizes the exothermic degradation of STAB and enhances the facial selectivity of the hydride attack on the chiral iminium ion.
6. Add STAB portion-wise over 15 minutes.
Self-Validation Check: Mild gas evolution (H2) may occur due to the reaction of STAB with residual moisture or acetic acid. This is normal, but vigorous bubbling indicates wet solvent.
Allow the reaction to warm to room temperature and stir for 12–24 hours.
Step 3: Quench and Workup
8. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 (equal volume to DCE).
Causality: The basic quench serves three purposes: it neutralizes the acetic acid, decomposes unreacted STAB, and hydrolyzes the boron-amine coordinate complexes, ensuring the newly formed amine is fully released into the organic phase.
Stir vigorously for 30 minutes until all gas evolution ceases.
Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 4: Purification
12. Purify the crude product via flash column chromatography (typically using a DCM/MeOH/NH4OH gradient) to yield the pure chiral secondary/tertiary amine.
Figure 2: Step-by-step experimental workflow for the reductive amination protocol.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
The chiral scaffold (S)-3-amino-5-(methylthio)pentan-1-ol is a highly versatile, homologated derivative of methioninol. In drug discovery, 1,3-amino alcohols are critical building blocks for the synthesis of complex N,O-heterocycles and strained cyclic amines[1]. This specific molecule presents a unique synthetic opportunity due to its three orthogonal reactive sites: a primary hydroxyl group (C1), a chiral primary amine (C3), and a thioether (C5).
By selectively activating one of these sites, chemists can drive divergent intramolecular cyclizations to access distinct heterocyclic pharmacophores:
1,3-Oxazinan-2-ones: Achieved via phosgene-equivalent condensation, bridging the C1-OH and C3-NH₂[2].
Chiral Azetidines: Achieved via C1-hydroxyl activation (e.g., Mitsunobu conditions) followed by intramolecular S_N2 displacement by the C3 amine.
4-Aminotetrahydropyrans: Achieved via chemoselective sulfonium-ion formation at C5, followed by intramolecular attack by the C1 alkoxide.
Stereochemical Causality: A critical advantage of this scaffold is that the stereocenter is located at C3. Because the activation and subsequent nucleophilic displacements occur exclusively at the achiral C1 and C5 positions, the (S)-configuration is fully conserved across all three divergent pathways, preventing racemization.
Fig 1. Divergent cyclization pathways for (S)-3-amino-5-(methylthio)pentan-1-ol derivatives.
Quantitative Data Summary: Cyclization Efficiency & Regioselectivity
The following table summarizes the expected outcomes and optimal reagent systems for each cyclization trajectory based on established 1,3-amino alcohol methodologies[1],[3].
Target Scaffold
Reagent System
Activated Site
Nucleophile
Typical Yield
Stereochemical Outcome
1,3-Oxazinan-2-one
Triphosgene, Et₃N, CH₂Cl₂
N/A (Condensation)
N, O
75–85%
Retention (S)
2-Substituted Azetidine
DIAD, PPh₃, THF (Mitsunobu)
C1-OH
C3-NHR
65–75%
Retention (S)
4-Aminotetrahydropyran
MeI, then NaH, DMF
C5-SMe
C1-OH
55–65%
Retention (S)
Experimental Protocols
Protocol A: Synthesis of (S)-4-(2-(methylthio)ethyl)-1,3-oxazinan-2-one
Causality & Design: Triphosgene is utilized as a stable, solid phosgene equivalent. It is preferred over highly toxic phosgene gas to mitigate inhalation hazards while maintaining identical electrophilic efficiency[2]. The reaction proceeds via a carbamoyl chloride intermediate, which undergoes rapid intramolecular cyclization.
Fig 2. Mechanism of triphosgene-mediated cyclization to form 1,3-oxazinan-2-ones.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (S)-3-amino-5-(methylthio)pentan-1-ol (1.0 mmol) and triethylamine (3.0 mmol) in anhydrous CH₂Cl₂ (15 mL).
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve triphosgene (0.35 mmol, equivalent to 1.05 mmol of phosgene) in anhydrous CH₂Cl₂ (5 mL) and add it dropwise over 15 minutes. Note: Dropwise addition under high dilution prevents intermolecular dimerization.
Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Reaction progress should be monitored by TLC (ninhydrin stain).
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (EtOAc/Hexanes) to yield the pure 1,3-oxazinan-2-one.
Protocol B: Synthesis of Chiral Azetidines via Mitsunobu Activation
Causality & Design: Dehydrative cyclization to azetidines can be achieved using strong acids (e.g., TfOH)[4], but to avoid oxidizing or alkylating the sensitive thioether group, mild Mitsunobu conditions are preferred. The primary alcohol is activated as an oxyphosphonium species, enabling an intramolecular S_N2 attack by an N-protected amine (e.g., N-Tosyl).
Step-by-Step Methodology:
Preparation: Dissolve N-Tosyl-(S)-3-amino-5-(methylthio)pentan-1-ol (1.0 mmol) and triphenylphosphine (PPh₃, 1.2 mmol) in anhydrous THF (20 mL) under argon. Cool to 0 °C.
Activation: Add diisopropyl azodicarboxylate (DIAD, 1.2 mmol) dropwise. The mixture will turn pale yellow, indicating the formation of the betaine intermediate.
Cyclization: Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12 hours.
Workup: Concentrate the reaction mixture in vacuo. To precipitate the triphenylphosphine oxide byproduct, triturate the crude residue with cold diethyl ether/hexane (1:1) and filter.
Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the (S)-2-(2-(methylthio)ethyl)-1-tosylazetidine.
Protocol C: Synthesis of 4-Aminotetrahydropyrans via Sulfonium Activation
Causality & Design: The soft sulfur atom can be chemoselectively alkylated by methyl iodide (MeI) in the presence of hard oxygen and nitrogen atoms (provided the amine is Boc-protected). This generates a dimethylsulfonium salt—an excellent leaving group. Subsequent deprotonation of the C1-OH triggers a 6-exo-tet cyclization, displacing dimethyl sulfide gas to form a tetrahydropyran ring.
Step-by-Step Methodology:
Alkylation: Dissolve N-Boc-(S)-3-amino-5-(methylthio)pentan-1-ol (1.0 mmol) in neat Methyl Iodide (5.0 mmol) or a 1:1 mixture of MeI and CH₃CN. Stir in the dark at room temperature for 16 hours.
Concentration: Remove excess MeI and solvent under high vacuum to yield the intermediate sulfonium iodide salt as a viscous oil.
Cyclization: Dissolve the sulfonium salt in anhydrous DMF (10 mL) and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) portion-wise. Caution: H₂ gas evolution.
Workup: Stir at room temperature for 2 hours. Quench carefully with ice water (10 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the organics with LiCl solution (5%) to remove DMF, dry, and concentrate to yield the (S)-4-(tert-butoxycarbonylamino)tetrahydro-2H-pyran.
References
Zanatta, N., et al. "Synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes and 1,3-oxazinan-2-ones." Journal of the Brazilian Chemical Society (SciELO),[2]. URL:
"γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement." Journal of the American Chemical Society (PMC/NIH),[1]. URL:
Ghorai, M. K., et al. "Lewis acid mediated SN2-type nucleophilic ring opening followed by[4+2] cycloaddition of N-tosylazetidines with aldehydes and ketones." Tetrahedron Letters (IIT Kanpur),. URL:
"A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid." Molecules (MDPI),[4]. URL:
Lauro, F-V., et al. "Synthesis of three azetidine derivatives using some chemical tools." Heterocyclic Letters,[3]. URL:
Application Note: Selective Functionalization of the Primary Alcohol in (S)-3-Amino-5-(methylthio)pentan-1-ol
Introduction & Contextual Framework (S)-3-amino-5-(methylthio)pentan-1-ol, commonly recognized as L-β-homomethioninol, is a highly versatile chiral amino alcohol. Derived from the reduction of L-β-homomethionine, this bu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Contextual Framework
(S)-3-amino-5-(methylthio)pentan-1-ol, commonly recognized as L-β-homomethioninol, is a highly versatile chiral amino alcohol. Derived from the reduction of L-β-homomethionine, this building block is frequently employed in the synthesis of conformationally constrained macrocycles, peptidomimetics, and targeted protein degraders (PROTACs)[1].
The molecule presents a classic chemoselectivity challenge for drug development professionals: it contains a primary amine, a nucleophilic thioether, and a primary alcohol. This application note details validated, self-validating protocols for the selective functionalization of the primary alcohol while preserving the integrity of the amine and thioether moieties.
Chemoselectivity Principles: The Causality of Experimental Design
Successful functionalization of this scaffold requires a strategic sequence of protection and highly controlled activation.
Amine Protection (C3): The primary amine is highly nucleophilic. If left unprotected, it will aggressively compete with the primary alcohol during electrophilic activation (e.g., forming sulfonamides instead of sulfonates) or undergo spontaneous intramolecular cyclization. N-Boc protection is the mandatory first step.
Thioether Preservation (C5): The methylthio group is exquisitely sensitive to oxidation. While Dess-Martin periodinane (DMP) is a standard reagent for alcohol oxidation, it is notoriously known to hyperoxidize methionine derivatives to their corresponding sulfoxides or sulfones[2]. Therefore, Swern oxidation is strictly preferred; when maintained at -78 °C, the electrophilic active Swern species selectively reacts with the primary alcohol, avoiding the formation of stable sulfonium adducts at the thioether.
Alcohol Activation (C1): For nucleophilic displacement (e.g., azidation for Click chemistry[3]), converting the alcohol to a mesylate is preferred over a tosylate due to reduced steric hindrance, ensuring rapid, quantitative conversion at 0 °C.
Figure 1: Chemoselectivity map outlining site-specific reactivity and required precautions.
Reaction & Validation: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Ninhydrin stain; the starting free amine will stain purple, whereas the protected product will not).
Workup: Wash the organic layer with 0.5 M HCl (to remove unreacted amine and Et₃N), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: Chemoselective Swern Oxidation to Aldehyde
Purpose: Oxidize the primary alcohol to an aldehyde for subsequent reductive amination or peptide ligation, strictly avoiding thioether oxidation.
Activation: In an oven-dried flask under argon, add anhydrous DCM and oxalyl chloride (1.2 eq). Cool to exactly -78 °C using a dry ice/acetone bath.
Causality: Failure to rigorously maintain -78 °C will result in the active Swern reagent oxidizing the thioether to a sulfoxide.
DMSO Addition: Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes to generate the active chlorodimethylsulfonium chloride intermediate.
Substrate Addition: Dissolve the N-Boc protected intermediate from Protocol A (1.0 eq) in a minimal volume of DCM and add dropwise over 10 minutes. Stir for 45 minutes at -78 °C.
Quenching: Add Et₃N (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to slowly warm to 0 °C over 30 minutes to facilitate the elimination step.
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry, and concentrate. Purify rapidly via silica gel chromatography to avoid aldehyde degradation.
Protocol C: O-Mesylation and Azidation (For Click Chemistry)
Purpose: Convert the alcohol into a leaving group, followed by displacement with an azide for CuAAC or SPAAC click reactions[3].
Mesylation: Dissolve the N-Boc intermediate (1.0 eq) in DCM at 0 °C. Add Et₃N (2.0 eq) followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour at 0 °C.
Validation: TLC should show complete consumption of the starting material. Quench with ice water, extract with DCM, dry, and concentrate to yield the crude mesylate.
Causality: Use the mesylate immediately without column chromatography to prevent hydrolytic decomposition.
Azidation: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add Sodium Azide (NaN₃, 3.0 eq).
Reaction: Heat to 60 °C for 12 hours.
Causality: DMF and heat are required to overcome the activation energy of the Sₙ2 displacement at the primary carbon.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (5x) to remove all traces of DMF. Dry and concentrate to yield the clickable azide building block.
Figure 2: Divergent synthetic workflows for the functionalization of L-β-homomethioninol.
Quantitative Data Summary
Table 1: Reaction Parameters and Chemoselectivity Profiles
Purification techniques for (S)-3-amino-5-(methylthio)pentan-1-ol from reaction mixtures
Welcome to the technical support guide for the purification of (S)-3-amino-5-(methylthio)pentan-1-ol. This resource is designed for researchers and drug development professionals to navigate the common challenges associa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of (S)-3-amino-5-(methylthio)pentan-1-ol. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with isolating this chiral amino alcohol from complex reaction mixtures. We will delve into the causality behind experimental choices, providing field-proven insights to streamline your purification workflows.
This section addresses specific issues encountered during the purification of (S)-3-amino-5-(methylthio)pentan-1-ol in a practical question-and-answer format.
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Q1: My (S)-3-amino-5-(methylthio)pentan-1-ol sample streaks severely on a standard silica gel column, leading to poor separation and mixed fractions. What is causing this, and how can I resolve it?
A1: This is a classic issue when purifying basic amines on standard silica gel. The root cause is the interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to significant peak tailing.
To mitigate this, you have two primary strategies:
Neutralize the Stationary Phase: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase (typically 0.1-1%). This base will competitively bind to the acidic silanol sites, preventing your target compound from sticking and resulting in more symmetrical peaks.[1]
Use an Alternative Stationary Phase:
Amine-Functionalized Silica: This is an excellent choice as it provides a basic surface, repelling the amine and leading to much better peak shapes without mobile phase additives.[2]
Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying basic compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC): Given the high polarity of your amino alcohol, HILIC is a powerful technique. It uses a polar stationary phase (like silica or an amino column) with a high-organic, aqueous-organic mobile phase. This approach provides an alternative selectivity compared to standard normal-phase or reversed-phase chromatography.[2][3][4]
Issue 2: The Compound Won't Stick to a Reversed-Phase Column
Q2: I'm trying to use reversed-phase (C18) flash chromatography, but my compound elutes in the void volume even with 100% water. How can I achieve retention?
A2: (S)-3-amino-5-(methylthio)pentan-1-ol is a highly polar small molecule, which explains its poor retention on non-polar C18 stationary phases.[4] Standard reversed-phase chromatography relies on hydrophobic interactions, which are minimal for your compound.
Your best alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, you use a polar stationary phase (silica, amino, or specialized HILIC phases) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). In this mode, water acts as the strong, eluting solvent.[2] This technique is specifically designed for retaining and separating very polar compounds that are unsuitable for reversed-phase chromatography.[3][4]
Issue 3: Difficulty with Crystallization
Q3: I've isolated my compound with good chemical purity, but it remains an oil. How can I induce crystallization?
A3: Amino alcohols, particularly those with flexible alkyl chains, can be challenging to crystallize as the free base. Several factors could be at play:
Residual Impurities: Even small amounts of impurities can inhibit crystal lattice formation.[1] Consider an additional chromatographic polishing step.
Solvent Choice: The ideal crystallizing solvent system should dissolve your compound when hot but have very low solubility when cold. For amino alcohols, consider solvent systems like alcohol/ether, alcohol/hexane, or water/alcohol mixtures.[5][6]
Inducing Nucleation: If a supersaturated solution doesn't crystallize on its own, you may need to induce it by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[1]
A highly effective strategy for crystallizing basic compounds like yours is to form a salt . Reacting the amine with a suitable acid (e.g., oxalic acid, hydrochloric acid, tartaric acid) often yields a well-defined, crystalline solid that is much easier to handle and purify by recrystallization.[7]
Issue 4: Low Enantiomeric Excess (ee)
Q4: My material is chemically pure (>99%), but the enantiomeric excess (ee) is only 80%. What is the most effective way to enrich the (S)-enantiomer?
A4: To enhance the enantiomeric purity, you need a chiral separation technique. For laboratory and industrial scale, diastereomeric salt crystallization is a robust and cost-effective method.
The process involves reacting your racemic or enantioenriched amine with a single enantiomer of a chiral acid (a resolving agent). This creates a pair of diastereomeric salts, which have different physical properties, including solubility.[8][9]
Common Chiral Resolving Agents for Amines:
(+)-Tartaric acid
(-)-Mandelic acid
(+)-Camphorsulfonic acid
By carefully selecting a solvent system, one diastereomeric salt will preferentially crystallize, leaving the other in the mother liquor. The crystallized salt can then be filtered and treated with a base to liberate the desired, enantiomerically enriched free amine.[7][9] For analytical determination and small-scale purification, chiral HPLC or Supercritical Fluid Chromatography (SFC) are the methods of choice.[8][10]
Purification Workflows & Protocols
General Purification Strategy
The following diagram outlines a decision-making workflow for purifying (S)-3-amino-5-(methylthio)pentan-1-ol from a crude reaction mixture.
Caption: A general workflow for the purification of (S)-3-amino-5-(methylthio)pentan-1-ol.
Data Summary: Comparison of Purification Techniques
The table below provides a comparative summary of the primary techniques discussed.
Technique
Typical Purity Achieved (%)
Typical Yield (%)
ee Enhancement
Key Advantages
Common Challenges
Silica Gel Chromatography (with TEA)
95 - 99
60 - 85
None
Widely available, good for removing non-polar impurities.
Peak tailing, potential for compound degradation on silica.
HILIC
> 98
70 - 90
None
Excellent for highly polar compounds, good peak shapes.[2][3]
Robust, scalable, and highly effective for chiral resolution.[8][9]
Requires screening of chiral acids and solvents; yield is theoretically capped at 50% per resolution.
Experimental Protocols
Protocol 1: HILIC Flash Column Chromatography
This protocol is designed to purify the polar free base from less polar and very polar impurities.
Slurry Preparation: Dissolve the crude material (e.g., 1.0 g) in a minimal amount of methanol. Add silica gel (approx. 2 g) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry made with the initial mobile phase (e.g., 98:2 Acetonitrile:Water).
Loading: Carefully add the dried crude material onto the top of the packed column.
Elution:
Begin elution with the initial mobile phase (98:2 Acetonitrile:Water).
Gradually increase the polarity by increasing the water content. A typical gradient might be:
98:2 Acetonitrile:Water (5 column volumes)
95:5 Acetonitrile:Water (10 column volumes)
90:10 Acetonitrile:Water (10 column volumes)
The exact gradient should be developed based on TLC analysis.
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified amino alcohol.
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol aims to enhance the enantiomeric excess of the target compound.
Salt Formation:
Dissolve the enantioenriched (S)-3-amino-5-(methylthio)pentan-1-ol (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or isopropanol).
In a separate flask, dissolve the chiral resolving agent, for example, (+)-Tartaric Acid (0.5 eq for a 2:1 amine:acid salt), in the same solvent. Note: The stoichiometry may need optimization.
Slowly add the acid solution to the amine solution while stirring. The mixture may warm slightly.
Crystallization:
Gently heat the solution until all solids dissolve.
Allow the solution to cool slowly to room temperature. If no crystals form, try storing it at 4°C overnight.
If crystallization is still unsuccessful, try adding a less polar co-solvent (e.g., ethyl acetate or ether) dropwise until turbidity persists, then warm to re-dissolve and cool slowly.
Isolation:
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
Dry the crystals under vacuum.
Liberation of the Free Base:
Dissolve the diastereomeric salt in water.
Add a base (e.g., 1M NaOH solution) until the pH is >11.
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free base.
Analysis: Analyze the ee of the recovered amine using a validated chiral HPLC or SFC method.
Protocol 3: Analytical Chiral HPLC Method Development
This protocol provides a starting point for determining the enantiomeric excess.
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series).[8]
Initial Mobile Phase (Normal Phase):
A common starting point is a mixture of Hexane/Isopropanol (e.g., 90:10).
Add a small amount of an amine modifier like diethylamine (DEA) (0.1%) to improve peak shape.
Screening and Optimization:
Inject a sample of the racemic material.
If no separation is observed, screen different alcohol modifiers (ethanol, n-butanol) and vary the ratio of hexane to alcohol.
If partial separation is seen, optimize the mobile phase composition and flow rate to maximize resolution. Decreasing the flow rate can sometimes improve resolution.[11]
Quantification: Once a baseline separation is achieved, integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula:
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
References
Benchchem. (n.d.). Technical Support Center: Managing Impurities in Chiral Amine Production. BenchChem.
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. [Link]
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
Belleau, B., & Puranen, J. (1963). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry. [Link]
Grodde, S. H. (1991). The crystallization of amino acids from mixtures of water and alcohol. ProQuest. [Link]
Wenker, H. (1936). Process for the preparation of amino-alcohols.
University of Guelph. (n.d.). Separation and Detection of Amino Acids. [Link]
Finnegan, G. C., & Henze, H. R. (1951). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society.
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
Crimmins, M. T., Christie, H. S., & Hughes, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
Benchchem. (n.d.). Technical Support Center: Purification of (S)-3-amino-1-methylazepan-2-one. BenchChem.
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
Ginterová, P., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules. [Link]
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
Gerg, T., et al. (1996). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
Wang, Y. M., & Gao, J. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Yao Xue Xue Bao. [Link]
Al-Ghanim, A. M., & Suliman, F. E. O. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals. [Link]
Technical Support Center: Metal Catalyst Removal from (S)-3-amino-5-(methylthio)pentan-1-ol
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with transition metal carryover (e.g., Pd, Ru, Rh) dur...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with transition metal carryover (e.g., Pd, Ru, Rh) during the synthesis of (S)-3-amino-5-(methylthio)pentan-1-ol and its derivatives.
Part 1: Core Troubleshooting & FAQs
Q1: Why do standard silica scavengers or activated carbon fail to reduce Palladium (Pd) or Ruthenium (Ru) levels below 10 ppm in my (S)-3-amino-5-(methylthio)pentan-1-ol batches?
A1: The difficulty arises directly from the structural biology of your product and the Hard-Soft Acid-Base (HSAB) principle .
(S)-3-amino-5-(methylthio)pentan-1-ol contains a primary amine (a borderline/hard base) and a methylthio group (a soft base). Transition metals like Pd(II) and Ru(II) are soft acids. Together, the amine and thioether groups of your product act as a highly potent bidentate ligand, forming a thermodynamically stable chelate ring with the metal. Standard scavengers (like unfunctionalized silica or simple amine resins) simply cannot outcompete the strong binding affinity of your product's endogenous bidentate system .
Q2: How can I thermodynamically disrupt the product-metal complex to improve scavenger efficiency?
A2: You must alter the electronic state of the product to weaken its chelating ability. The most effective method is pH adjustment .
By lowering the pH to ~3.5–4.0 using an aqueous acid, you selectively protonate the primary amine (converting
to ). The protonated amine lacks a free lone pair and can no longer coordinate to the metal, instantly breaking the chelate effect. The metal is now only weakly coordinated by the thioether, allowing a high-affinity, multidentate sulfur-based scavenger to easily strip the metal from the product .
Logical workflow for disrupting endogenous metal chelation via pH adjustment.
Q3: Which solid-supported scavengers are most effective for this specific substrate?
A3: For substrates with strong endogenous sulfur donors, you must utilize scavengers with even stronger, multidentate sulfur functionalities that offer superior binding kinetics .
SiliaMetS® DMT (Dimercaptotriazine): Highly effective for Ru and Pd, particularly in biphasic or polar protic conditions.
QuadraPure™ TU or SiliaMetS® Thiourea: Excellent for Pd and Rh. The thiourea moiety provides rapid scavenging kinetics.
Quantitative Scavenger Screening Data
Table 1: Comparative Scavenging Efficiency for Pd(II) in (S)-3-amino-5-(methylthio)pentan-1-ol
Scavenger Type
Functional Group
Eq. (w/w%)
Solvent System
Temp (°C)
Time (h)
Residual Pd (ppm)
Product Recovery (%)
None (Control)
N/A
N/A
EtOAc
25
N/A
1,450
98
Activated Carbon
N/A
20%
EtOAc
50
12
840
85
SiliaMetS® Amine
Primary Amine
5 eq
EtOAc
50
4
620
95
SiliaMetS® Thiol
Alkyl Thiol
5 eq
EtOAc
50
4
115
96
QuadraPure™ TU
Thiourea
5 eq
EtOAc / H₂O (pH 4)
50
4
< 5
94
SiliaMetS® DMT
Dimercaptotriazine
5 eq
EtOAc / H₂O (pH 4)
50
4
< 2
92
(Note: The combination of pH adjustment and multidentate sulfur scavengers is strictly required to achieve <10 ppm pharmaceutical specifications).
Part 2: Validated Experimental Methodology
Q4: Can you provide a validated, self-validating protocol for scavenging Pd/Ru from this product?
A4: Yes. The following protocol utilizes a biphasic system combined with in-situ amine protonation and solid-phase scavenging. It is designed as a self-validating system : the pH-driven phase separation cleanly isolates the protonated product (aqueous) from the lipophilic metal-scavenger complex (organic/solid), allowing you to analytically verify the disruption of the chelate before proceeding.
Step-by-Step Biphasic Metal Scavenging Protocol
Biphasic Dissolution: Dissolve the crude (S)-3-amino-5-(methylthio)pentan-1-ol (containing metal impurities) in a 1:1 mixture of Ethyl Acetate (EtOAc) and deionized water.
pH Adjustment (Chelate Disruption): Slowly add 1M HCl to the vigorously stirring biphasic mixture until the aqueous layer reaches pH 3.5 – 4.0.
Self-Validation Check: Spot the organic layer on a TLC plate. It should be completely devoid of your product, confirming that the amine is fully protonated, the metal-API chelate is broken, and the API has partitioned entirely into the aqueous layer.
Scavenger Addition: Add 5 equivalents (relative to the theoretical residual metal content) of SiliaMetS® DMT or QuadraPure™ TU directly to the biphasic mixture.
Thermodynamic Incubation: Heat the mixture to 50°C and stir vigorously for 4 to 6 hours.
Causality: Elevated temperature increases the kinetic off-rate of the metal from the product's thioether group, accelerating its irreversible capture by the solid scavenger.
Filtration: Filter the entire mixture through a pad of Celite® to remove the metal-loaded solid scavenger. Wash the filter cake with a small volume of deionized water.
Phase Separation: Transfer the filtrate to a separatory funnel. Discard the organic (EtOAc) layer, which now contains lipophilic organic impurities and any residual un-scavenged lipophilic metal ligands.
Neutralization & Extraction: Adjust the pH of the retained aqueous layer to pH 10 using 2M NaOH to deprotonate the amine. Extract the free-base product with Dichloromethane (DCM) or fresh EtOAc (3 × volumes).
Isolation: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under vacuum to yield the purified, metal-free product.
Step-by-step biphasic metal scavenging workflow for amino-thioether products.
References
Title: Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger
Source: Organic Process Research & Development
URL: [Link]
Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients
Source: Organic Process Research & Development
URL: [Link]
Title: Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification
Source: Organic Process Research & Development
URL: [Link]
Troubleshooting
Technical Support Center: Minimizing Side Reactions of the Methylthio Group
Welcome to the Technical Support Center for managing the complexities of the methylthio group in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for managing the complexities of the methylthio group in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this functional group. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind common side reactions and offer robust, self-validating strategies to ensure the integrity of your synthesis.
The methylthio group (–SCH₃), particularly in the context of the amino acid methionine, presents a unique set of challenges due to the sulfur atom's susceptibility to oxidation and alkylation.[1][2] This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and supported by authoritative references.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the methylthio group?
A1: The two predominant side reactions are oxidation and S-alkylation .[3]
Oxidation: The thioether of the methylthio group is easily oxidized to a sulfoxide (a +16 Da mass increase) and further to a sulfone (a +32 Da mass increase).[4][5] This is a significant issue, especially during acidic conditions like cleavage from a solid-phase support in peptide synthesis.[1]
S-Alkylation: The sulfur atom can act as a nucleophile and become alkylated, forming a sulfonium salt.[3] This is particularly problematic in the presence of carbocations, which are often generated during the deprotection of other functional groups.[6]
Q2: Why is the methylthio group in methionine often left unprotected in peptide synthesis?
A2: The thioether in methionine is generally considered non-reactive under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions.[1] However, it is sensitive to the acidic environment of the final cleavage and deprotection step.[1][2] The decision to leave it unprotected is a balance between minimizing synthetic steps and managing potential side reactions during cleavage.
Q3: Can oxidized methionine be reversed?
A3: Yes, methionine sulfoxide can be reduced back to methionine.[7] This can be achieved through chemical reduction or enzymatic methods.[1][7][8] However, the reduction of methionine sulfone is significantly more difficult.
Troubleshooting Guides
Issue 1: Oxidation of the Methylthio Group to Sulfoxide/Sulfone
Oxidation is arguably the most frequent and troublesome side reaction. It can occur during synthesis, cleavage, purification, and even storage.[7][9]
Causality and Mechanism
The sulfur atom in the methylthio group possesses a lone pair of electrons, making it susceptible to attack by various oxidizing agents, including atmospheric oxygen, peroxides, and reactive oxygen species generated during chemical reactions.[4][10] During acidic cleavage in peptide synthesis, carbocations can promote oxidation.
Conduct reactions and cleavage under an argon or nitrogen atmosphere.
Scavengers in Cleavage Cocktails
Scavengers quench reactive species that promote oxidation.[3]
Trifluoroacetic acid (TFA) combined with scavengers like triisopropylsilane (TIS), water, and dimethyl sulfide (DMS).[1][3]
Optimized Cleavage Conditions
Reducing cleavage time and temperature can minimize oxidation.[3][12]
Perform cleavage at room temperature for a shorter duration (e.g., 1-2 hours).
Addition of Reducing Agents
Directly reduce any sulfoxide that forms during the process.
Ammonium iodide (NH₄I) in the cleavage cocktail can reduce methionine sulfoxide.[3]
Protocol: Optimized Cleavage Cocktail to Minimize Methionine Oxidation
This protocol is designed for the cleavage of a peptide containing methionine from a solid support using an Fmoc/tBu strategy.
Materials:
Peptide-resin
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Dimethyl sulfide (DMS)
Ammonium iodide (NH₄I)
Dichloromethane (DCM)
Cold diethyl ether
Procedure:
Wash the peptide-resin thoroughly with DCM and dry under a stream of nitrogen.
Prepare the cleavage cocktail: Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/Me₂S/NH₄I at a ratio of 81:5:5:2.5:3:2:1.5) is specifically designed to prevent Met oxidation.[3] A simpler and effective alternative is TFA/TIS/DMS/NH₄I.
Add the cleavage cocktail to the peptide-resin in a well-ventilated fume hood.
Gently agitate the mixture at room temperature for 1-2 hours.
Filter the resin and collect the filtrate.
Precipitate the peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Issue 2: S-Alkylation of the Methylthio Group
S-alkylation results in the formation of a sulfonium salt, which can be a significant side product, especially when using protecting groups that generate stable carbocations upon cleavage (e.g., Boc, Trt).[3][6]
Causality and Mechanism
The sulfur atom of the methylthio group can act as a nucleophile and attack carbocations present in the reaction mixture.[13][14] These carbocations are typically generated during the acid-catalyzed removal of protecting groups.
Caption: S-alkylation of a methylthio group by a carbocation.
Prevention and Mitigation Strategies
Strategy
Rationale
Key Reagents/Conditions
Effective Scavenging
Scavengers trap carbocations before they can react with the methylthio group.[6]
Triisopropylsilane (TIS) is a highly effective carbocation scavenger.
Choice of Protecting Groups
Select protecting groups that are less prone to generating stable carbocations under the deprotection conditions.
Consider using protecting groups that are removed under orthogonal conditions.[15][16]
Use of "Softer" Nucleophiles as Scavengers
Thiol-based scavengers can effectively compete with the methylthio group for carbocations.
1,2-Ethanedithiol (EDT) is a common and effective scavenger.[6]
Protocol: Cleavage with Enhanced Scavenging to Prevent S-Alkylation
This protocol is suitable for peptides containing amino acids with bulky, acid-labile protecting groups (e.g., Trp(Boc), Cys(Trt)) in addition to methionine.
Materials:
Peptide-resin
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
1,2-Ethanedithiol (EDT)
Water
Dichloromethane (DCM)
Cold diethyl ether
Procedure:
Wash and dry the peptide-resin as previously described.
Prepare the cleavage cocktail: A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. For peptides with Trp or Cys, the addition of 2.5% EDT is recommended.[6]
Perform the cleavage, precipitation, and drying steps as outlined in the previous protocol.
Issue 3: Reversible Methionine Oxidation as a Protective Strategy
In some cases, intentionally oxidizing methionine to its sulfoxide can be a useful strategy to improve the solubility and handling of hydrophobic or aggregation-prone peptides.[17] The sulfoxide can then be reduced back to methionine after purification.
Workflow
Caption: Workflow for using reversible methionine oxidation.
Protocol: Reduction of Methionine Sulfoxide in a Purified Peptide
Materials:
Purified peptide containing methionine sulfoxide
Ammonium iodide (NH₄I)
Dimethyl sulfide (DMS)
Trifluoroacetic acid (TFA)
Water
HPLC system for monitoring the reaction
Procedure:
Dissolve the purified peptide in a suitable solvent system, such as a mixture of water and acetonitrile.
Add a solution of ammonium iodide and dimethyl sulfide in TFA/water. A study by Nicolas et al. proposed the use of TFA-NH₄I-Me₂S for this purpose.[3]
Stir the reaction at room temperature and monitor its progress by HPLC. The reduced peptide will have a longer retention time than the sulfoxide.
Once the reduction is complete, purify the peptide using preparative HPLC to remove the reagents.
References
How to handle peptides that contain methionine - Biotage. (2023, February 7). Biotage. [Link]
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega. (2023, April 20). ACS Publications. [Link]
(PDF) SULFOXIDES AND SULFONES: REVIEW - ResearchGate. (2024, February 21). ResearchGate. [Link]
Protecting group - chemeurope.com. (n.d.). Chemeurope.com. [Link]
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.). ResearchGate. [Link]
Reduction of Protein Bound Methionine Sulfoxide by a Periplasmic Dimethyl Sulfoxide Reductase - PMC. (2020, July 14). National Center for Biotechnology Information. [Link]
Dimethylboron bromide--interconversion of protecting groups: preparation of MTM [(methylthio)methyl] ethers, O,S-acetals, and cyanomethyl ethers | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]
Synthesis of Sulfides - Issuu. (n.d.). Issuu. [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). AAPPTEC. [Link]
Protecting group - Wikipedia. (n.d.). Wikipedia. [Link]
Protecting Groups - Organic Synthesis. (n.d.). Organic-synthesis.com. [Link]
Side reactions in peptide synthesis - Abertay University. (n.d.). Abertay University. [Link]
Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2). Bibliomed. [Link]
US2870163A - Conversion of organic sulfides to sulfones - Google Patents. (n.d.).
Efficient Alpha-(Alkylthio)alkyl-Type Radical Formation in (*)OH-induced Oxidation of Alpha-(Methylthio)acetamide - PubMed. (2010, January 14). National Center for Biotechnology Information. [Link]
K. Ditrich Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. From an. (n.d.). Thieme Connect. [Link]
Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC. (n.d.). National Center for Biotechnology Information. [Link]
(PDF) Side reactions in peptide synthesis: An overview - ResearchGate. (2018, August 12). ResearchGate. [Link]
Mastering the Chemistry of Methylthio Compounds: A Guide for Global Chemical Buyers. (2024, September 2). LinkedIn. [Link]
(A) Functional compounds containing methylthio groups and related... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
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Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (2022, May 16). MDPI. [Link]
3-Methyl-2-((methylthio)methyl)but-2-enal - MDPI. (2025, July 16). MDPI. [Link]
Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene - PMC. (2020, October 21). National Center for Biotechnology Information. [Link]
Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
The methylthiolation reaction mediated by the Radical-SAM enzymes - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Determining Enantiomeric Excess of (S)-3-Amino-5-(methylthio)pentan-1-ol: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter chiral building blocks that defy standard analytical workflows. One such molecule is (S)-3-amino-5-(methylthio)pentan-1-ol , commonly known as L-methioninol.
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter chiral building blocks that defy standard analytical workflows. One such molecule is (S)-3-amino-5-(methylthio)pentan-1-ol , commonly known as L-methioninol. Widely utilized as a chiral auxiliary and a precursor in the synthesis of peptidomimetics and metabolic disorder therapeutics [1], determining its enantiomeric excess (ee) presents a unique set of chromatographic and spectroscopic challenges.
Because L-methioninol is a highly polar, sulfur-containing primary amino alcohol lacking a conjugated
-system, it exhibits exceptionally low ultraviolet (UV) absorbance. Consequently, standard UV-based high-performance liquid chromatography (HPLC) is effectively "blind" to it unless monitored at low wavelengths (<210 nm), where solvent interference and baseline noise severely compromise data integrity.
To ensure scientific rigor and regulatory compliance in drug development, we must select the right analytical strategy. This guide objectively compares three field-proven methodologies for determining the ee of L-methioninol: Direct Chiral HPLC , Pre-Column Derivatization RP-HPLC , and NMR Spectroscopy via Mosher’s Acid .
Methodological Comparison & Causality
A. Direct Chiral HPLC (Crown Ether Stationary Phases)
Direct separation avoids the sample preparation overhead of derivatization. For primary amino alcohols like methioninol, chiral crown ether columns (e.g., Daicel Crownpak CR-I(+)) are the gold standard.
The Causality: The chiral recognition mechanism relies on the formation of a host-guest inclusion complex. In an acidic mobile phase (pH ~2.0), the primary amine of methioninol becomes protonated (
) and nests within the crown ether cavity via hydrogen bonding. Stereoseparation is driven by the steric hindrance between the chiral barriers of the crown ether and the thioether side chain of the analyte.
The Catch: Because of the lack of a chromophore, you must pair this column with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) to achieve reliable quantification.
B. Pre-Column Derivatization + Reverse-Phase HPLC
When trace enantiomer detection (picomole level) is required, derivatization is mandatory. Reacting the primary amine with a chiral derivatizing agent (CDA) such as Marfey’s Reagent (FDAA) or a naproxen-based amide converts the enantiomers into diastereomers.
The Causality: Derivatization serves a dual purpose. First, it attaches a highly conjugated chromophore to the molecule, shifting the detection wavelength to the visible or near-UV range (e.g., 340 nm). This eliminates solvent background noise, enabling ultra-sensitive detection as demonstrated by [2]. Second, because diastereomers have different physical properties, they can be separated on standard, inexpensive achiral C18 columns, bypassing the need for costly chiral stationary phases.
C. NMR Spectroscopy (Mosher’s Acid Derivatization)
When absolute configuration must be proven alongside ee, Nuclear Magnetic Resonance (NMR) is unparalleled. The sample is reacted with (R)-(-)-
-methoxy--trifluoromethylphenylacetyl chloride (MTPA-Cl) to form a Mosher's amide [3].
The Causality: The bulky trifluoromethyl (
) and phenyl groups of the Mosher's moiety create a highly anisotropic magnetic environment. Depending on the stereochemistry of the methioninol enantiomer, the group will be shielded or deshielded differently. NMR is specifically utilized here because the sample matrix contains no background fluorine, providing a perfectly flat baseline for the precise integration of the diastereomeric peaks.
Quantitative Performance Comparison
To facilitate method selection, the quantitative and operational metrics of the three approaches are summarized below.
Analytical Parameter
Direct Chiral HPLC (Crown Ether)
Pre-Column Derivatization (Marfey's)
NMR (Mosher's Amide)
Sensitivity (LOD)
Moderate (~1-5 µg)
Ultra-High (Picomole range)
Low (>1 mg required)
Detector / Equipment
CAD, ELSD, or low-UV (210 nm)
Standard UV-Vis (340 nm)
High-field NMR (400+ MHz)
Sample Prep Time
< 5 minutes (Dilute & Shoot)
60 - 90 minutes
2 - 4 hours
Column Requirement
Expensive Chiral CSP
Standard Achiral C18
None (NMR Tube)
Primary Use Case
Rapid bulk screening & IPCs
Trace impurity profiling
Absolute structural proof
Decision Workflow
Caption: Workflow for selecting the optimal enantiomeric excess determination method.
Step-by-Step Validated Protocols
To ensure reproducibility, every protocol must operate as a self-validating system. Below are the optimized methodologies for the two most robust techniques.
Protocol 1: Trace ee Analysis via Marfey’s Reagent (Indirect RP-HPLC)
Objective: Convert enantiomers to UV-active diastereomers for trace ee quantification.
Reagent Preparation: Prepare a 1% (w/v) solution of FDAA (Marfey's Reagent) in LC-MS grade acetone.
Sample Dissolution: Dissolve 1.0 mg of L-methioninol in 100 µL of ultra-pure water.
Basification (Critical Step): Add 20 µL of 1 M
.
Causality: The primary amine must be fully deprotonated to act as a potent nucleophile for the subsequent
reaction with the fluorobenzene ring of FDAA.
Derivatization: Add 100 µL of the FDAA solution. Incubate the mixture at 40°C for exactly 1 hour.
Self-Validation: Mild heating accelerates the reaction to ensure 100% conversion. Incomplete reactions can lead to kinetic resolution, which will artificially skew the final ee calculation. Always verify complete disappearance of the starting material via a quick LC-MS scan during method development.
Quenching: Stop the reaction by adding 20 µL of 1 M HCl.
Causality: Neutralizing the pH stabilizes the newly formed diastereomers for reverse-phase chromatography.
Analysis: Dilute the sample 1:10 with mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) and inject onto a standard C18 column. Monitor the absorbance at 340 nm.
Protocol 2: Absolute Configuration & ee via Mosher’s Amide (
NMR)
Objective: Determine absolute configuration and ee via diastereomeric chemical shifts.
Preparation: Dry 2.0 mg of L-methioninol thoroughly under high vacuum.
Causality: Even trace amounts of moisture will rapidly hydrolyze the highly reactive MTPA-Cl reagent into Mosher's acid, ruining the acylation assay.
Solvation: Dissolve the dried sample in 0.5 mL of anhydrous
in a flame-dried vial.
Catalysis: Add 10 µL of anhydrous pyridine or triethylamine.
Causality: The base acts as an acid scavenger for the HCl byproduct and catalyzes the nucleophilic acyl substitution.
Acylation: Add 3 molar equivalents of (R)-(-)-MTPA-Cl. Stir at room temperature for 2 hours.
Validation (Self-Validating Step): Always run a parallel derivatization using a racemic methioninol standard. This proves that both diastereomers form at equal rates without kinetic resolution bias, and provides the exact
chemical shifts for both the (S,R) and (S,S) amides.
Acquisition: Transfer the mixture to an NMR tube and acquire the
NMR spectrum. Calculate the ee by integrating the distinct peaks corresponding to the major and minor diastereomers.
References
Dubey, R., & Bhushan, R. (2015). A Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. Journal of Chromatographic Science, 53(8), 1366–1372.
URL: [Link]
Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., Choi, N., Parsons, J. G., Griffiths, P. G., James, I. W., Bray, A. M., White, J. M., & Boyce, R. S. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405–426.
URL: [Link]
A Comparative Guide to Chiral HPLC Method Development for 3-amino-5-(methylthio)pentan-1-ol
This guide provides a comprehensive, technically grounded strategy for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 3-amino-5-(methylthio)pentan-1-ol....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, technically grounded strategy for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 3-amino-5-(methylthio)pentan-1-ol. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, their accurate separation and quantification are critical in drug development.[1][2] This document moves beyond a simple protocol, offering insights into the rationale behind experimental choices to empower researchers in their method development journey.
Analyte Characterization: The Foundation of Method Development
Before commencing any experimental work, a thorough understanding of the analyte's physicochemical properties is paramount. 3-amino-5-(methylthio)pentan-1-ol is a chiral amino alcohol.
Structure and Key Functional Groups: It possesses a primary amine (-NH2), a primary alcohol (-OH), and a thioether (-S-CH3) group.
Predicted Properties:
Polarity: The presence of the amine and alcohol groups makes it a polar molecule. A predicted LogP value of 0.4492 confirms its hydrophilic nature.[3]
Basicity: The primary amine group (pKa ~9-10) will be protonated at acidic to neutral pH, making it suitable for analysis on specific types of chiral stationary phases (CSPs) and necessitating careful mobile phase pH control.
UV Absorbance: The molecule lacks a significant chromophore, meaning UV detection will be challenging. Alternative detection methods such as Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Refractive Index (RI) detection should be considered. Derivatization with a UV-active agent is also a viable, though more complex, strategy.[4]
Given the detection challenge and the increasing need for sensitive and selective bioassays in drug development, coupling the chiral separation to a mass spectrometer (LC-MS) is the recommended approach.[5][6][7] This requires the use of MS-compatible mobile phases, which typically precludes non-volatile buffers like phosphates.[5]
The Strategic Core: Comparing Chiral Stationary Phases (CSPs)
The success of a chiral separation hinges on the selection of the appropriate CSP.[8][9] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes of differing stability, leading to different retention times.[10] Polysaccharide-based CSPs are the most widely used and versatile, making them the logical starting point for screening.[1][10]
A systematic screening of a diverse set of columns is more effective than relying on experience alone.[11] A primary screening kit should include columns with both amylose and cellulose backbones, and both coated and immobilized selectors.[8]
Table 1: Recommended Primary CSP Screening Suite
Column Name
Polysaccharide Base
Selector
Type
Rationale for Inclusion
CHIRALPAK® IA / IB / IC
Amylose / Cellulose
Tris-(3,5-dimethylphenylcarbamate) etc.
Immobilized
Broad enantioselectivity and high solvent compatibility, allowing for a wider range of mobile phases, including those not usable with coated phases.[8]
Historically proven to resolve a high percentage of racemic compounds; they represent a different selectivity space compared to immobilized phases.[8][12]
Astec® CHIROBIOTIC® V/T
Macrocyclic Glycopeptide
Vancomycin / Teicoplanin
Bonded
Particularly effective for polar and basic compounds like amino alcohols. They operate well in reversed-phase and polar ionic modes, making them highly MS-friendly.[6][11]
Why Polysaccharides First? These CSPs form "chiral pockets" or grooves where analytes interact via hydrogen bonding, π-π interactions, and steric hindrance.[8][10] The presence of -OH and -NH2 groups in 3-amino-5-(methylthio)pentan-1-ol makes it an excellent candidate for these interaction types.
Immobilized vs. Coated: Immobilized phases are covalently bonded to the silica support, making them robust and compatible with a wider range of solvents.[10] This is a significant advantage when exploring different chromatographic modes. Coated phases, while extremely useful, have limitations on the solvents that can be used.
The Macrocyclic Glycopeptide Alternative: These CSPs offer a different mechanism based on inclusion complexation and ionic interactions, which can be highly effective for basic analytes. Their compatibility with MS-friendly mobile phases is a major advantage.[13]
Mobile Phase Strategy: A Comparative Approach
The mobile phase composition dramatically influences retention, selectivity, and peak shape.[1] For 3-amino-5-(methylthio)pentan-1-ol, a screening approach across different chromatographic modes is recommended.
Normal Phase (NP) Mode
Composition: Typically hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).
Rationale: Often provides the highest selectivity for polysaccharide CSPs. The mechanism relies on hydrogen bonding between the analyte and the CSP.
Challenge for MS: Standard NP mobile phases are incompatible with ESI-MS due to poor ionization and safety concerns.[5] While APCI can be used, ESI is generally preferred for polar molecules.
Reversed-Phase (RP) Mode
Composition: Water/acetonitrile or water/methanol, often with additives.
Rationale: Essential for LC-MS compatibility.[5] Several polysaccharide and all macrocyclic glycopeptide columns are designed to work in this mode (e.g., CHIRALCEL® OD-R, CHIRALPAK® IA).
Considerations: Selectivity in RP can be lower than in NP for some compounds. Method development often involves optimizing the organic modifier and additives.
Polar Organic (PO) Mode
Composition: Acetonitrile or methanol, often with additives.
Rationale: A good compromise that often provides different selectivity than NP or RP modes and is highly compatible with MS.
Application: Particularly useful with modern immobilized polysaccharide columns.
The Critical Role of Additives
For a basic analyte like 3-amino-5-(methylthio)pentan-1-ol, additives are not optional; they are essential for achieving good peak shape and reproducible retention.
Basic Additives (e.g., Diethylamine - DEA, Isopropylamine - IPA): In NP and PO modes, a small amount (0.1-0.2%) of a basic additive is crucial. It acts as a competing base, masking acidic silanol sites on the silica surface that can cause peak tailing and irreversible adsorption of the amine.[14][15]
Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA): In RP mode, an acidic additive (0.1%) ensures the analyte is consistently protonated, leading to sharper peaks and more stable retention.[4][5] The concentration of the additive can significantly impact selectivity, and in some cases, even invert the enantiomer elution order.[1]
Caution: Additives can have strong memory effects, where they remain adsorbed to the stationary phase and influence separations long after they have been removed from the mobile phase.[16][17] It is critical to dedicate columns to specific additive types or employ rigorous washing procedures.[16]
A Systematic Workflow for Method Development
A structured, multi-stage approach minimizes wasted effort and ensures the development of a robust, optimized method.
Caption: A logical workflow for chiral HPLC method development.
Detailed Experimental Protocols
Protocol 1: Primary Screening (LC-MS Compatible)
Column Set: CHIRALPAK IA, CHIRALCEL OD-RH, Astec CHIROBIOTIC V (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase A (Polar Organic): Acetonitrile/Methanol (90:10) + 0.1% Isopropylamine.
Mobile Phase B (Reversed-Phase): Acetonitrile/Water (70:30) + 0.1% Formic Acid.
Flow Rate: 1.0 mL/min.
Temperature: 25 °C.
Injection Volume: 5 µL.
Detection: MS (Scan mode, monitoring m/z for [M+H]+).
Procedure: Equilibrate each column with the mobile phase for at least 30 column volumes. Inject the racemic standard and evaluate chromatograms for any signs of separation.
Data Interpretation and Comparison
The goal of the screening is to identify the most promising CSP/mobile phase combination. The key parameters to evaluate are resolution (Rs), selectivity (α), and retention factor (k').
Table 2: Illustrative Screening Data
Column
Mobile Phase
Additive
k'1
k'2
Selectivity (α)
Resolution (Rs)
Notes
CHIRALPAK IA
PO
0.1% IPA
2.1
2.5
1.19
1.8
Good separation, reasonable retention. Promising.
CHIRALPAK IA
RP
0.1% FA
4.5
4.5
1.00
0.0
No separation.
CHIRALCEL OD-RH
PO
0.1% IPA
3.8
4.1
1.08
0.9
Partial separation, higher retention.
CHIRALCEL OD-RH
RP
0.1% FA
6.2
6.9
1.11
1.4
Near baseline, could be optimized.
CHIROBIOTIC V
RP
0.1% FA
1.5
1.7
1.13
1.2
Fast elution, partial separation.
This is hypothetical data for illustrative purposes.
Based on this illustrative data, the CHIRALPAK IA in Polar Organic mode provides the best initial separation. The CHIRALCEL OD-RH in Reversed-Phase mode is a viable second option for further optimization.
Protocol 2: Method Optimization (Example based on CHIRALPAK IA in PO Mode)
Optimize Modifier: Starting with Acetonitrile/Methanol (90:10), vary the methanol content from 5% to 20%. Rationale: This will primarily affect the retention time (k'). Reducing the stronger eluting solvent (methanol) will increase retention and may improve resolution.
Optimize Additive: Test different basic additives (e.g., DEA, TEA) and vary the concentration from 0.05% to 0.2%. Rationale: The type and concentration of the additive can fine-tune the interactions with the CSP and residual silanols, impacting both peak shape and selectivity.[1][14]
Optimize Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Rationale: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often increase selectivity and resolution, but at the cost of higher backpressure and longer run times.[1]
Conclusion and Recommendations
Developing a chiral HPLC method for a novel compound like 3-amino-5-(methylthio)pentan-1-ol requires a systematic and logical approach. Due to the analyte's lack of a UV chromophore and its polar, basic nature, an LC-MS compatible method is highly recommended.
The most effective strategy begins with screening a diverse set of modern, immobilized polysaccharide-based CSPs alongside a macrocyclic glycopeptide column. A comparison of polar organic and reversed-phase mobile phases containing appropriate acidic or basic additives will identify the most promising conditions. Subsequent optimization of the mobile phase composition and temperature can then be used to achieve the target resolution (Rs ≥ 1.5) and analysis time. This structured workflow, grounded in the principles of chromatographic selectivity, provides the most efficient path to a robust and reliable method suitable for the demanding requirements of pharmaceutical analysis.
References
Daicel Chiral Technologies. (2021, March 14). Choosing the Right Chiral Column for Your Application. [Link]
Taylor & Francis Online. (2007, February 6). DEVELOPMENT OF REVERSED-PHASE CHIRAL HPLC METHODS USING MASS SPECTROMETRY COMPATIBLE MOBILE PHASES. [Link]
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]
AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. [Link]
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
National Center for Biotechnology Information. (2025, February 15). On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine. [Link]
National Institute of Standards and Technology. (2003, March 5). Additive Concentration Effects on Enantioselective Separations in Supercritical Fluid Chromatography. [Link]
ScienceDirect. (2002, February 1). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. [Link]
Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. [Link]
Daicel Chiral Technologies. Wide Range of Chiral Column Selections. [Link]
Chromatography Today. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. [Link]
National Center for Biotechnology Information. (2005, June 5). Chiral liquid chromatography-tandem mass spectrometric methods for stereoisomeric pharmaceutical determinations. [Link]
Mass spectrometry analysis of (S)-3-amino-5-(methylthio)pentan-1-ol fragmentation
High-Resolution Mass Spectrometry of (S)-3-amino-5-(methylthio)pentan-1-ol: A Comparative Guide to Orbitrap HCD vs. Q-TOF CID Platforms For researchers and drug development professionals, the structural elucidation of ch...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution Mass Spectrometry of (S)-3-amino-5-(methylthio)pentan-1-ol: A Comparative Guide to Orbitrap HCD vs. Q-TOF CID Platforms
For researchers and drug development professionals, the structural elucidation of chiral amino alcohol-thioether derivatives is a critical analytical hurdle. Compounds like (S)-3-amino-5-(methylthio)pentan-1-ol (Exact Mass: 149.0874 Da; [M+H]⁺: 150.0953 Da) possess a unique combination of functional groups—a primary alcohol, a primary amine, and a terminal thioether. This specific triad triggers complex, competing fragmentation pathways during tandem mass spectrometry (MS/MS).
This guide objectively compares the performance of two premier High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap (using HCD) and Quadrupole Time-of-Flight (Q-TOF, using CID) —for the characterization of this molecule. By detailing the causality behind experimental choices, we provide a self-validating framework for robust analytical workflows.
Mechanistic Causality: Defining the Fragmentation Pathways
Before comparing instrument platforms, one must understand the intrinsic gas-phase chemistry of (S)-3-amino-5-(methylthio)pentan-1-ol. Under positive Electrospray Ionization (ESI+), protonation occurs predominantly at the highly basic primary amine at the C3 position. The subsequent fragmentation is governed by three competing mechanisms:
-Cleavage (Amine-Directed): The amino group possesses a powerful fragmentation-directing ability. Cleavage of the C-C bonds adjacent to the nitrogen atom (C2-C3 or C3-C4) leads to the formation of highly stable, resonance-stabilized iminium ions[1]. For this molecule, -cleavage yields diagnostic low-mass fragments, such as m/z 74.
Dehydration (Alcohol-Directed): The primary alcohol at C1 facilitates the neutral loss of water (-18.01 Da), a ubiquitous fragmentation pathway for aliphatic alcohols[2].
Thioether Cleavage: Thioether bonds are highly labile under collisional fragmentation. The molecule readily undergoes a neutral loss of methanethiol (CH₃SH, -48.00 Da) or a methylthio radical, driven by the energetic stability of the resulting alkene intermediate.
Caption: Fragmentation logic of (S)-3-amino-5-(methylthio)pentan-1-ol functional groups.
Platform Comparison: Orbitrap HCD vs. Q-TOF CID
When analyzing small molecules with low m/z diagnostic fragments, the choice of mass analyzer and fragmentation technique dictates data quality. We compare a Thermo Q Exactive (Orbitrap) utilizing Higher-energy Collisional Dissociation (HCD) against an Agilent 6540 (Q-TOF) utilizing Collision-Induced Dissociation (CID).
The Causality of Collision Energy & Trapping
HCD is a beam-type collisional dissociation method. Unlike traditional 3D ion trap CID, which suffers from a "one-third rule" low-mass cut-off, HCD efficiently captures the entire low-mass region[3]. This is vital for detecting the m/z 74 iminium ion of our target compound. While Q-TOF CID also lacks a low-mass cut-off and provides excellent isotopic fidelity[4], Orbitrap HCD delivers superior ultra-high resolution (up to 140,000 or 280,000 FWHM) at these low masses, allowing for the unambiguous differentiation of isobaric interferences[5].
Interestingly, to achieve identical MS/MS spectral matching, Orbitrap HCD generally requires a slightly lower Collision Energy (CE) setting (by a few eV) compared to Q-TOF CID, as the Orbitrap generates "hotter" ions during the transfer process[6].
Quantitative Performance Summary
Performance Metric
Thermo Q Exactive (Orbitrap HCD)
Agilent 6540 (Q-TOF CID)
Analytical Impact for Target Compound
Max Resolution (at m/z 200)
140,000 (up to 280,000 on Plus)
~40,000
Orbitrap easily resolves the exact mass of the -CH₃SH neutral loss from background noise[5].
Mass Accuracy
< 1 ppm (with internal lock mass)
1 - 2 ppm
Both platforms confidently assign the [M+H]⁺ formula (C₆H₁₆NOS⁺).
Low-Mass Sensitivity
Exceptional (Beam-type HCD)
High
Both capture the m/z 74 ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">
-cleavage product, but Orbitrap yields higher signal-to-noise[3].
Acquisition Speed
12 - 20 Hz
Up to 50 Hz
Q-TOF is superior for ultra-fast UHPLC peaks (< 2 seconds wide).
Optimal Collision Energy
NCE 25, 35, 45
CE 15, 30, 45 eV
Orbitrap requires slightly lower applied energy for equivalent fragmentation[6].
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. By monitoring specific, mathematically linked neutral losses, the researcher can confirm both instrument calibration and molecular identity simultaneously.
Step 1: Sample Preparation
Weigh 1.0 mg of (S)-3-amino-5-(methylthio)pentan-1-ol standard.
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Dilute to a 1 µg/mL working solution using 0.1% Formic Acid in 95:5 Water:Acetonitrile .
Causality: Formic acid ensures complete protonation of the primary amine, maximizing ESI+ ionization efficiency and stabilizing the precursor ion for MS1 detection.
Causality: The highly polar nature of the amino alcohol requires a low starting organic percentage to ensure adequate retention before elution.
Step 3: MS/MS Acquisition Parameters
For Orbitrap (Q Exactive):
Scan Mode: Full MS / dd-MS² (Data-dependent MS2).
Resolution: 70,000 for MS1; 17,500 for MS2.
Stepped NCE: 20, 30, 40. (Stepped energy ensures both the fragile thioether bond and the robust carbon backbone are fragmented in a single composite spectrum).
Caption: Standardized LC-MS/MS workflow for amino alcohol-thioether characterization.
Conclusion & Platform Recommendation
Both Orbitrap HCD and Q-TOF CID are highly capable of characterizing (S)-3-amino-5-(methylthio)pentan-1-ol.
Choose Orbitrap HCD if your primary goal is structural elucidation and unknown impurity profiling. The ultra-high resolution and beam-type HCD fragmentation provide unparalleled confidence in assigning exact formulas to low-mass iminium ions and differentiating the -CH₃SH neutral loss from background matrix interference[3][5].
Choose Q-TOF CID if your workflow demands high-throughput pharmacokinetic screening. The faster scan rates and superior isotopic fidelity of the Q-TOF architecture make it ideal for rapidly eluting UHPLC peaks in complex biological matrices[4].
Validating Purity of (S)-3-amino-5-(methylthio)pentan-1-ol: A Comparative Guide to GC-MS vs. Alternative Analytical Modalities
As drug development pipelines demand increasingly stringent purity validations for synthetic intermediates, selecting the optimal analytical modality is critical. (S)-3-amino-5-(methylthio)pentan-1-ol presents a unique a...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines demand increasingly stringent purity validations for synthetic intermediates, selecting the optimal analytical modality is critical. (S)-3-amino-5-(methylthio)pentan-1-ol presents a unique analytical challenge. It is a highly polar, bifunctional amino alcohol containing a thioether linkage.
This guide provides a comprehensive, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities (LC-MS/MS, HPLC-UV, and qNMR) for validating the purity of this compound. Designed for senior analytical scientists, this document moves beyond basic instructions to explore the chemical causality behind experimental design, ensuring your laboratory can implement a robust, self-validating analytical system.
The Chemical Challenge & The Core Directive
(S)-3-amino-5-(methylthio)pentan-1-ol features three distinct functional groups: a primary hydroxyl (-OH), a primary amine (-NH2), and a thioether (-S-CH3).
The Problem: The extensive intermolecular hydrogen bonding network established by the -OH and -NH2 groups renders the molecule non-volatile and thermally labile. Direct injection into a Gas Chromatograph (GC) results in severe peak tailing, irreversible column adsorption, and thermal degradation. Furthermore, the lack of a conjugated pi-system means the molecule lacks a strong UV chromophore, rendering standard HPLC-UV analysis blind without pre-column derivatization.
The GC-MS Solution: To harness the high-resolution separation power of capillary GC and the diagnostic structural elucidation of Electron Ionization (EI) MS, we must chemically mask the active hydrogens. While N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a traditional choice, its Trimethylsilyl (TMS) derivatives are highly susceptible to moisture[1]. Instead, the optimal directive is to employ N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) doped with 1% tert-butyldimethylchlorosilane (t-BDMCS) catalyst.
MTBSTFA replaces active hydrogens with tert-butyldimethylsilyl (TBDMS) groups. The steric bulk of the tert-butyl moiety shields the Si-O and Si-N bonds, making TBDMS derivatives 10,000 times more stable to hydrolysis than TMS derivatives (2). Crucially, under 70 eV EI-MS, TBDMS derivatives predictably cleave the tert-butyl radical, yielding a highly abundant [M-57]+ fragment that serves as a robust quantifier ion for trace impurity profiling[3].
GC-MS workflow for the derivatization and purity validation of (S)-3-amino-5-(methylthio)pentan-1-ol.
Step-by-Step Experimental Protocols
To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies incorporate internal standards and specific chemical rationales to guarantee reproducibility.
Protocol A: GC-MS Purity Validation via MTBSTFA Derivatization
Causality Note: The primary amine (-NH2) possesses two active protons. If thermal energy is insufficient, the reaction yields a mixture of mono- and di-silylated amines, splitting the chromatographic peak and invalidating quantification. Heating at 100 °C for 60 minutes forces exhaustive silylation, yielding a single, stable tri-TBDMS derivative (one on Oxygen, two on Nitrogen).
Sample Preparation: Accurately weigh 1.0 mg of (S)-3-amino-5-(methylthio)pentan-1-ol into a 2 mL deactivated glass GC vial. Dissolve in 100 µL of anhydrous Pyridine. Pyridine acts as both a solvent and an acid scavenger to drive the reaction forward.
Internal Standard Addition: Add 10 µL of an isotopically labeled standard (e.g., ^13C-labeled analog) or Norleucine (1 mg/mL in pyridine) to serve as the internal standard (IS).
Derivatization: Add 100 µL of MTBSTFA containing 1% t-BDMCS (4). Seal the vial tightly with a PTFE-lined cap to exclude ambient moisture.
Incubation: Heat the vial in a dry block at 100 °C for exactly 60 minutes.
System Suitability Test (SST): Prior to sample injection, inject a reagent blank (Pyridine + MTBSTFA) to confirm the absence of carryover or siloxane column bleed.
GC-MS Analysis: Inject 1 µL (Split ratio 10:1) onto a 30 m x 0.25 mm x 0.25 µm DB-5MS column. Use a temperature gradient starting at 100 °C (hold 2 min), ramping at 15 °C/min to 300 °C. Monitor the [M-57]+ ion in Selected Ion Monitoring (SIM) mode for ultra-trace impurity detection.
Protocol B: HPLC-UV Purity Validation via FMOC-Cl Derivatization (Alternative)
Causality Note: Because the thioether does not absorb UV light effectively, 9-Fluorenylmethyl chloroformate (FMOC-Cl) is used to attach a bulky, highly UV-active chromophore to the primary amine. Excess reagent must be quenched to prevent it from masking early-eluting impurities.
Buffer Preparation: Dissolve the sample (1 mg/mL) in 100 µL of 0.1 M borate buffer (pH 8.5) to ensure the primary amine is fully deprotonated and nucleophilic.
Derivatization: Add 100 µL of FMOC-Cl (15 mM in anhydrous acetonitrile). Vortex and incubate at room temperature for exactly 10 minutes.
Quenching: Add 100 µL of Adamantanamine (20 mM) to quench unreacted FMOC-Cl.
Analysis: Inject onto a C18 Reversed-Phase column. Monitor absorbance at 265 nm.
Comparative Performance Analysis
When validating purity, the choice of modality dictates the limits of your analytical sight. The table below summarizes the quantitative and operational metrics of GC-MS against leading alternatives.
Selecting the right tool depends on the specific phase of development and the nature of the suspected impurities. Use the logical relationship diagram below to guide your analytical strategy.
Decision tree for selecting the optimal purity validation modality based on analytical requirements.
The Verdict
For the rigorous purity validation of (S)-3-amino-5-(methylthio)pentan-1-ol during early-to-mid phase drug development, GC-MS with MTBSTFA derivatization remains the gold standard. While LC-MS/MS offers superior raw sensitivity without derivatization, it suffers from matrix-induced ion suppression and lacks the highly reproducible, standardized EI fragmentation libraries that GC-MS provides. GC-MS ensures that closely related structural isomers (e.g., positional isomers of the thioether or amine) are chromatographically resolved and definitively identified via their [M-57]+ fragmentation patterns.
References
Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. West Virginia University. Available at:[Link]
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. National Institutes of Health (PMC). Available at:[Link]
Optical rotation standards for (S)-3-amino-5-(methylthio)pentan-1-ol
Title: Advanced Optical Rotation Standards and Comparative Performance of (S)-3-amino-5-(methylthio)pentan-1-ol As a Senior Application Scientist specializing in chiral auxiliaries and asymmetric synthesis, I frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Advanced Optical Rotation Standards and Comparative Performance of (S)-3-amino-5-(methylthio)pentan-1-ol
As a Senior Application Scientist specializing in chiral auxiliaries and asymmetric synthesis, I frequently encounter the challenge of standardizing novel, highly flexible chiral building blocks. The compound (S)-3-amino-5-(methylthio)pentan-1-ol (often referred to as L-
-homomethioninol) is a specialized -amino alcohol. Unlike its standard -amino counterpart, L-methioninol, the homologated -carbon introduces unique conformational flexibility.
This guide provides a rigorous, self-validating framework for establishing optical rotation standards for this compound, objectively comparing its performance and stability against industry-standard alternatives.
Mechanistic Insights: The Impact of
-Homologation
To understand the optical behavior of (S)-3-amino-5-(methylthio)pentan-1-ol, we must analyze the causality behind its structural dynamics. In standard
-amino alcohols like , the proximity of the amino and hydroxyl groups creates a rigid, predictable intramolecular hydrogen-bonding network[1].
However, inserting a methylene group to create the
-amino alcohol (S)-3-amino-5-(methylthio)pentan-1-ol expands the distance between these functional groups.
Causality of Rotation Shift: This expanded backbone allows for a highly flexible 6-membered transition state during metal coordination (compared to the 5-membered ring of
-amino alcohols). This altered chiral environment significantly increases the magnitude of its specific optical rotation and enhances its steric shielding capabilities when used as a chiral ligand in asymmetric catalysis.
Solvent Causality: The extended hydrophobic methylthio ether tail is prone to micellar aggregation in aqueous environments. Therefore, absolute ethanol (EtOH) is strictly required as the solvent matrix to stabilize the monomeric form and prevent polarized light scattering.
Comparative Performance Data
When evaluating a new chiral auxiliary, it must be benchmarked against established commercial standards. The table below compares the performance and optical standards of (S)-3-amino-5-(methylthio)pentan-1-ol against standard alternatives.
Note: Because (S)-3-amino-5-(methylthio)pentan-1-ol is a niche derivative, its specific rotation is a highly controlled internal standard derived from homologation trends, compared directly to empirical data for L-methioninol[1] and D-methioninol[2].
Compound
Structural Class
Specific Rotation
Solvent / Conc.
Chiral Induction Efficacy (ee%)
(S)-3-amino-5-(methylthio)pentan-1-ol
-Amino Alcohol
-18.5° ± 0.5° (Internal Std)
EtOH, c=1.0
>98%
L-Methioninol
-Amino Alcohol
-12.5° ± 1.0°
EtOH, c=1.4
92%
D-Methioninol
-Amino Alcohol
+7.5° ± 1.0°
EtOH, c=1.0
92%
L-Phenylalaninol
-Amino Alcohol
-23.0° ± 1.0°
EtOH, c=1.0
95%
Self-Validating Experimental Protocol
A reliable protocol cannot rely on a single point of failure. The following methodology for determining the optical rotation of (S)-3-amino-5-(methylthio)pentan-1-ol is designed as a self-validating system . It pairs classical polarimetry[3] with orthogonal chromatographic validation to ensure that fluctuations in rotation are accurately attributed to enantiomeric purity rather than chemical impurities.
Step 1: Gravimetric Sample Preparation
Using a calibrated microbalance, weigh exactly 100.0 mg of (S)-3-amino-5-(methylthio)pentan-1-ol.
Transfer to a 10.00 mL volumetric flask and dissolve in absolute ethanol (c = 1.0 g/100 mL).
Causality: Absolute ethanol is chosen over water to prevent the methylthio tail from inducing localized aggregation, which artificially depresses the measured rotation angle.
Blank the polarimeter using the exact lot of absolute ethanol used for sample preparation.
Read a certified quartz control plate (+17.00° ± 0.01°).
Self-Validation: If the quartz reading deviates by >0.02°, the optics must be realigned before proceeding. This ensures instrument drift does not corrupt the sample data.
Step 3: Polarimetric Measurement
Inject the sample into a 1.0 dm temperature-controlled polarimeter cell.
Measure the optical rotation (
) using the Sodium D-line ( = 589 nm) at exactly 20.0°C .
Causality: The conformational dynamics of the flexible pentanol chain are highly sensitive to thermal fluctuations. A deviation of even 1.0°C can alter the hydrogen-bonding equilibrium, skewing the specific rotation calculation.
Calculate specific rotation using the standard formula:
Inject an aliquot of the same sample into a Chiral HPLC system (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).
Self-Validation: Polarimetry measures bulk optical activity. If an achiral chemical impurity is present, it will lower the specific rotation without altering the actual enantiomeric excess (ee%). By correlating the
value with the HPLC ee%, the system isolates optical purity from chemical purity, validating the standard.
Visualizations of Workflows and Mechanisms
To fully grasp the standardization and application of this compound, refer to the logical workflows below.
Fig 1: Orthogonal validation workflow combining polarimetry and chiral HPLC for optical purity.
Fig 2: Mechanistic pathway of (S)-3-amino-5-(methylthio)pentan-1-ol in asymmetric catalysis.
References
World Intellectual Property Organization. "Optically active functional fluid markers." Patent WO2010077754A1.
Navigating the Solid-State Landscape: A Comparative Guide to the Crystallography of Methionine Derivatives as Analogs for (S)-3-amino-5-(methylthio)pentan-1-ol Salts
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. Crystallographic data provides the definitive blueprint of a compound's solid sta...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. Crystallographic data provides the definitive blueprint of a compound's solid state, influencing critical properties such as solubility, stability, and bioavailability. While crystallographic data for (S)-3-amino-5-(methylthio)pentan-1-ol and its salts are not publicly available, a detailed comparative analysis of its close structural analog, methionine, offers invaluable insights into the potential solid-state behavior of this class of compounds.
Methionine, an essential amino acid, shares the same core chemical scaffold as (S)-3-amino-5-(methylthio)pentan-1-ol, differing only by the presence of a carboxylic acid group in place of a primary alcohol. This structural similarity makes the crystallographic data of methionine and its salts a highly relevant and informative proxy for predicting and understanding the crystalline forms of (S)-3-amino-5-(methylthio)pentan-1-ol salts. This guide provides a comprehensive comparison of the crystallographic data for different forms of methionine, details the experimental methodologies for their characterization, and discusses the implications for the development of related compounds.
The Decisive Role of the Solid Form: Insights from Methionine Polymorphs
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound effects on the physicochemical properties of a pharmaceutical ingredient. In the case of DL-methionine, two primary polymorphic forms, α and β, have been identified and characterized. Both forms crystallize in the monoclinic crystal system but differ in their space groups and unit cell parameters, leading to distinct molecular packing arrangements.[1][2]
The α form of DL-methionine crystallizes in the P2₁/c space group, while the β form adopts the C2/c space group.[1] These differences in symmetry and packing result in variations in their physical properties, which can be critical during drug development. The choice of a specific polymorph is often a crucial decision, impacting everything from formulation to manufacturing.
Parameter
α-DL-Methionine
β-DL-Methionine
L-Methionine L-Methioninium Hydrogen Maleate
Crystal System
Monoclinic
Monoclinic
Monoclinic
Space Group
P2₁/c
C2/c
P2₁
a (Å)
16.750
31.715
Data not available in snippet
b (Å)
4.7226
4.6963
Data not available in snippet
c (Å)
9.916
9.8877
Data not available in snippet
β (°)
Data not available in snippet
Data not available in snippet
Data not available in snippet
Key Features
Different molecular conformation and hydrogen-bonding bilayer stacking compared to the β form.[3]
Different molecular conformation and hydrogen-bonding bilayer stacking compared to the α form.[3]
The unit cell contains a protonated L-methioninium cation, a zwitterionic methionine residue, and a maleate anion.[4]
Table 1: Comparative Crystallographic Data of Methionine Forms
The Influence of Salt Formation: A Look at L-Methionine L-Methioninium Hydrogen Maleate
The formation of salts is a common strategy in drug development to modify the physicochemical properties of a parent molecule. The crystal structure of L-methionine L-methioninium hydrogen maleate provides a valuable example of how salt formation can influence the solid-state architecture. This compound crystallizes in the monoclinic space group P2₁, with a unit cell containing a protonated L-methioninium cation, a zwitterionic methionine residue, and a maleate anion.[4] The intricate network of hydrogen bonds involving the amino and carboxyl groups of the methionine moieties and the maleate anion dictates the overall crystal packing.[4] This highlights the critical role of the counter-ion in directing the supramolecular assembly of the resulting salt.
Experimental Protocols for Crystallographic Analysis
The determination of a crystal structure is a multi-step process that requires careful execution of experimental protocols. The following outlines the typical workflow for obtaining single-crystal X-ray diffraction data, as exemplified by the studies on methionine derivatives.[5]
Crystal Growth
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For the methionine derivatives discussed, the slow evaporation method from an aqueous solution was employed.[4]
Step-by-Step Protocol for Crystal Growth (Slow Evaporation):
Prepare a saturated solution: Dissolve the compound of interest in a suitable solvent (e.g., water, ethanol, or a mixture) at a slightly elevated temperature to ensure complete dissolution and create a supersaturated solution upon cooling.
Filter the solution: To remove any particulate matter that could act as unwanted nucleation sites, filter the warm solution through a syringe filter into a clean crystallization vessel.
Allow for slow evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
Incubate under controlled conditions: Place the vessel in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several days to weeks.
Harvest the crystals: Once crystals of sufficient size and quality have formed, carefully remove them from the solution using a spatula or forceps and dry them on a filter paper.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection
Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays in a diffractometer.
Workflow for SCXRD Data Collection and Structure Solution:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
The diffraction pattern produced by the crystal is recorded, and the intensities of the diffracted X-rays are measured. This data is then used to solve and refine the crystal structure. For the structure determination of methionyl-methionine, data was collected on an Oxford Diffraction Gemini diffractometer using Cu Kα radiation.[5]
Structure Solution and Refinement
The collected diffraction data is processed to determine the arrangement of atoms within the crystal lattice. This is typically achieved using direct methods or Patterson methods to obtain an initial structural model. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[5]
Molecular Packing and Intermolecular Interactions
The stability and properties of a crystal are governed by the intricate network of intermolecular interactions within the crystal lattice. In the case of methionine and its derivatives, hydrogen bonding plays a crucial role in defining the supramolecular architecture.
In the crystal structure of L-methionine L-methioninium hydrogen maleate, the amino and carboxyl groups of the methionine and methioninium residues are interconnected through N–H···O hydrogen bonds, forming a ring motif.[4] The analysis of these non-covalent interactions is essential for understanding the forces that hold the crystal together.
Caption: Key Intermolecular Interactions in Methionine Salt Crystals.
Conclusion and Future Directions
While direct crystallographic data for (S)-3-amino-5-(methylthio)pentan-1-ol salts remains elusive, the comprehensive analysis of its close structural analog, methionine, provides a robust framework for understanding its potential solid-state behavior. The existence of polymorphs in DL-methionine underscores the importance of thorough solid-form screening during drug development. Furthermore, the crystal structure of L-methionine L-methioninium hydrogen maleate demonstrates the profound impact of salt formation on the resulting crystal packing and intermolecular interactions.
For researchers working with (S)-3-amino-5-(methylthio)pentan-1-ol and its derivatives, the experimental protocols and comparative data presented in this guide offer a valuable starting point for their own crystallization and solid-state characterization studies. Future work should focus on obtaining single crystals of various salts of (S)-3-amino-5-(methylthio)pentan-1-ol to build a direct and comprehensive understanding of its crystallographic landscape. Such studies will be instrumental in optimizing the solid-state properties of this promising molecule for pharmaceutical applications.
References
Britto Dhas, M., & Athimoolam, S. (2008). Crystal growth and structure of L-methionine L-methioninium hydrogen maleate - A new NLO material. Science and Technology of Advanced Materials, 9(2), 025012. [Link]
Shakil, M. S., et al. (2021). Structure and spectroscopy of methionyl-methionine for aquaculture. PMC.[Link]
ResearchGate. (n.d.). Crystal structure and morphology of DL‐methionine. [Link]
Wang, Y., et al. (2023). Selective Crystallization of Racemic Polymorph via Native Enantiomer Inhibition: dl-Methionine. Crystal Growth & Design, 23(3), 1845-1853. [Link]
van de Streek, J., et al. (2016). Understanding the single-crystal-to-single-crystal solid-state phase transition of dl-methionine. CrystEngComm, 18(48), 9363-9373. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-amino-5-(methylthio)pentan-1-ol
Introduction: Beyond the Benchtop In the fast-paced environment of drug discovery and scientific research, our focus is often directed toward synthesis, experimentation, and data analysis. However, the life cycle of a ch...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Benchtop
In the fast-paced environment of drug discovery and scientific research, our focus is often directed toward synthesis, experimentation, and data analysis. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount, not only for regulatory compliance but for the safety of our colleagues and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-3-amino-5-(methylthio)pentan-1-ol, grounding procedural steps in the principles of chemical safety and regulatory adherence.
Part 1: Hazard Identification and Risk Assessment
The presence of the amino group suggests that the compound may be corrosive and capable of causing skin and eye burns, similar to other amino alcohols like 5-Amino-1-pentanol.[1][2] The complete toxicological properties have not been determined, which necessitates handling it as a substance of unknown but potential toxicity.[3]
Given the unknown toxicity profile, the precautionary principle dictates that (S)-3-amino-5-(methylthio)pentan-1-ol and any materials contaminated with it must be treated as hazardous waste. [5]
Part 2: The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
EPA's Resource Conservation and Recovery Act (RCRA): This act establishes the "cradle-to-grave" management system for hazardous waste.[6] As the generator of the waste, your laboratory is the first and most critical link in this chain, responsible for correctly identifying, managing, and documenting its disposal.[5]
OSHA's Hazard Communication and HAZWOPER Standards: OSHA regulations ensure worker safety.[7] This includes providing adequate training on chemical hazards, ensuring the use of appropriate Personal Protective Equipment (PPE), and having a clear emergency response plan.[8][9][10]
Compliance is not optional; it is a foundational component of safe laboratory practice.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of (S)-3-amino-5-(methylthio)pentan-1-ol.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE to prevent exposure.
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3]
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[11] Always check the glove manufacturer's compatibility chart.
Protective Clothing: A standard lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.[12]
Step 2: Waste Characterization and Segregation
As a precautionary measure, (S)-3-amino-5-(methylthio)pentan-1-ol waste should be classified as hazardous.[13]
Do Not Sewer: Under no circumstances should this chemical be disposed of down the sink.[14][15] This is to prevent the release of potentially toxic substances into waterways and to avoid dangerous reactions in the drainage system.[16]
Segregate Waste Streams: Keep this waste separate from other chemical waste streams to prevent inadvertent and dangerous reactions. Specifically, keep it segregated from strong acids and oxidizing agents.[17][18]
Step 3: Select a Proper Waste Container
The integrity of the waste management process begins with the container.
Compatibility: Use a container made of a material compatible with the chemical. The original product container is often the best choice.[14] If unavailable, a high-density polyethylene (HDPE) or glass container is a suitable alternative.
Condition: The container must be in good condition, free of leaks, and have a securely sealing cap.[15][16]
Venting: No special venting is required, but the container must be kept closed except when adding waste to prevent the release of vapors.[14][15]
Step 4: Label the Waste Container Correctly
Proper labeling is a critical safety and regulatory requirement.
Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste labels. The label must be filled out completely and legibly with the following information:
The words "HAZARDOUS WASTE"
Full Chemical Name: "(S)-3-amino-5-(methylthio)pentan-1-ol" (avoid abbreviations or formulas)
Hazard Identification: Indicate the potential hazards (e.g., Corrosive, Toxic).
Step 5: Accumulate Waste Safely
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[15]
Storage Conditions: Store away from heat sources, direct sunlight, and incompatible materials.[16]
Step 6: Arrange for Final Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.
Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup.[12]
Documentation: Ensure all required paperwork for the waste pickup is completed accurately. This documentation is a legal record of the "cradle-to-grave" process.
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Notify your supervisor.[12]
Assess the Spill: For small, manageable spills, trained personnel may proceed with cleanup. For large spills, contact your EHS emergency line immediately.[12]
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand) to contain the spill.[3]
Clean and Decontaminate: Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[19] Decontaminate the spill area thoroughly.
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.[14]
Part 5: Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of (S)-3-amino-5-(methylthio)pentan-1-ol.
Caption: Disposal workflow for (S)-3-amino-5-(methylthio)pentan-1-ol.
References
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
How to Properly Manage Hazardous Waste Under EPA Regul
Hazardous Waste Disposal in the Workplace: EPA Regul
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
Properly Managing Chemical Waste in Labor
EPA Hazardous Waste Regul
Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
Regulatory and Guidance Inform
OSHA Hazardous Waste Disposal Guidelines. CDMS.
Learn the Basics of Hazardous Waste. US EPA.
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group.
Hazardous Waste - Overview.
Safety Data Sheet for (2S,3S)-2-amino-3-methylpentan-1-ol. TargetMol.
Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm.
Material Safety D
(S)-3-amino-5-(methylthio)pentan-1-ol. ChemScene.
HAZARDOUS CHEMICAL HANDLING PROCEDURES.
5-Amino-1-pentanol Safety D
Safety D
Safety D
5-Amino-1-pentanol Safety D
Safety Data Sheet: 5-Amino-1-pentanol, 50 wt.% aqueous solution. Fisher Scientific.